Latanoprostene Bunod
Description
Structure
2D Structure
Properties
IUPAC Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMMUBRQUFEAH-UIEAZXIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027765 | |
| Record name | Latanoprostene bunod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860005-21-6 | |
| Record name | Latanoprostene bunod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Latanoprostene BUNOD [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Latanoprostene bunod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Latanoprostene bunod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROSTENE BUNOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Latanoprostene Bunod's Mechanism of Action on the Trabecular Meshwork: A Technical Guide
Introduction
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, uniquely designed as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Upon topical administration, LBN is metabolized, releasing two active moieties: latanoprost acid and nitric oxide.[5] Latanoprost acid primarily enhances aqueous humor outflow through the uveoscleral (unconventional) pathway, a mechanism well-established for prostaglandin analogs. The nitric oxide component, however, targets the conventional outflow pathway, specifically by inducing relaxation of the trabecular meshwork (TM) and Schlemm's canal. This dual mechanism results in a more significant IOP reduction compared to latanoprost alone. This guide provides an in-depth technical overview of the molecular mechanisms by which this compound exerts its effects on the trabecular meshwork.
Metabolism and Dual Outflow Enhancement
Once instilled in the eye, this compound is rapidly hydrolyzed by corneal esterases into two key metabolites: latanoprost acid and butanediol mononitrate. The butanediol mononitrate is then further metabolized to release nitric oxide (NO) and an inactive 1,4-butanediol metabolite. This process allows for the targeted delivery of two distinct pharmacologically active agents that enhance both the uveoscleral and conventional aqueous humor outflow pathways.
References
- 1. Critical evaluation of this compound in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of this compound, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of this compound: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Pathway of Latanoprostene Bunod: A Technical Guide to its Nitric Oxide-Donating Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core nitric oxide (NO) donation pathway of Latanoprostene Bunod, a novel therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. We will delve into the metabolic activation, the subsequent signaling cascade, and the physiological effects that contribute to its clinical efficacy. This guide consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways.
Introduction: A Dual-Pronged Approach to IOP Reduction
This compound (LBN) is a prostaglandin F2α analog that incorporates a nitric oxide-donating moiety.[1][2][3] Its innovative design results in a dual mechanism of action that targets both the uveoscleral and the trabecular meshwork outflow pathways, the two primary routes for aqueous humor drainage in the eye.[4][5] Upon topical administration, LBN is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a well-characterized prostaglandin analog, enhances aqueous humor outflow through the uveoscleral pathway. Simultaneously, butanediol mononitrate releases nitric oxide, which acts on the trabecular meshwork to increase conventional outflow. This synergistic action provides a more robust reduction in intraocular pressure compared to conventional prostaglandin analogs alone.
The Nitric Oxide Donation Pathway
The journey of this compound from a prodrug to its active, nitric oxide-releasing form involves a precise two-step metabolic conversion within the eye.
Initial Hydrolysis by Corneal Esterases
Following topical instillation, this compound penetrates the cornea where it is rapidly hydrolyzed by endogenous corneal esterases. This enzymatic cleavage breaks the ester bond linking the latanoprost acid backbone to the butanediol mononitrate moiety.
Release of Nitric Oxide from Butanediol Mononitrate
The resulting butanediol mononitrate then undergoes further metabolism, leading to the release of nitric oxide and the formation of 1,4-butanediol. The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.
The cGMP Signaling Cascade in the Trabecular Meshwork
The released nitric oxide diffuses into the cells of the trabecular meshwork and the inner wall of Schlemm's canal, where it activates its primary downstream signaling pathway.
Nitric oxide stimulates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP levels is a critical step in mediating the physiological effects of this compound on the conventional outflow pathway. The increased cGMP concentration leads to the relaxation of the trabecular meshwork cells, reducing outflow resistance and facilitating the drainage of aqueous humor.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Efficacy in Intraocular Pressure (IOP) Reduction
| Study | Treatment Groups | Mean IOP Reduction from Baseline | Reference |
| VOYAGER | This compound 0.024% | 9.00 mmHg | |
| Latanoprost 0.005% | 7.77 mmHg | ||
| LUNAR | This compound 0.024% | 8.0 - 8.4 mmHg (over 3 months) | |
| Timolol 0.5% | 7.3 - 7.5 mmHg (over 3 months) | ||
| JUPITER | This compound 0.024% | 22.0% (by week 4, sustained to week 52) | |
| Canadian Real-World Study | This compound 0.024% (Overall Cohort) | 16.3% | |
| This compound 0.024% (Treatment-Naïve) | 29.3% |
In Vitro cGMP Induction in Human Trabecular Meshwork (HTM) Cells
| Parameter | Value | Reference |
| This compound EC50 for cGMP induction | 1.5 ± 1.3 µM | |
| Latanoprost (100 µM) | Minimal increase in cGMP |
Pharmacokinetics of Latanoprost Acid after this compound Administration
| Parameter | Value | Reference |
| Tmax (Time to maximum plasma concentration) | ~5 minutes | |
| Cmax (Maximum plasma concentration) - Day 1 | 59.1 pg/mL | |
| Cmax (Maximum plasma concentration) - Day 28 | 51.1 pg/mL | |
| Plasma concentration after 15 minutes | Below Lower Limit of Quantitation (30 pg/mL) |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the nitric oxide donation pathway of this compound.
Protocol for Assessing Trabecular Meshwork Cell Contractility
This protocol is adapted from methodologies described in studies investigating the effects of this compound on human trabecular meshwork (HTM) cells.
Objective: To quantify the effect of this compound on the contractility of primary human trabecular meshwork cells.
Methodology: Electric Cell-Substrate Impedance Sensing (ECIS)
-
Cell Culture: Primary HTM cells are cultured to confluence on gold-film electrodes in specialized ECIS cultureware.
-
Induction of Contraction: A contractile agent, such as endothelin-1 (100 nM), is added to the cell culture medium to induce a measurable increase in cell contractility.
-
Treatment: this compound (at varying concentrations, e.g., 1-45 µM) is co-administered with the contractile agent. Latanoprost and a direct NO donor can be used as comparators.
-
Impedance Measurement: The ECIS system applies a weak alternating current across the electrodes and measures the impedance of the cell-covered electrode. Changes in cell shape and adhesion due to contraction or relaxation alter the impedance.
-
Data Analysis: The change in resistance over time is monitored. A decrease in resistance in the presence of this compound, compared to the contractile agent alone, indicates a reduction in cell contractility.
Protocol for Quantifying cGMP Levels in Ocular Tissues
This protocol is based on methods described for the detection of cGMP in retinal and trabecular meshwork cells.
Objective: To measure the concentration of cyclic guanosine monophosphate (cGMP) in ocular tissue or cell lysates following treatment with this compound.
Methodology: cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation:
-
In Vitro: Human trabecular meshwork cells are cultured and treated with this compound for a specified duration (e.g., 30 minutes). The cells are then lysed to release intracellular components.
-
Ex Vivo: Ocular tissues (e.g., trabecular meshwork, ciliary body) are dissected from animal models treated with this compound and homogenized.
-
-
ELISA Procedure:
-
A competitive ELISA kit for cGMP is used.
-
Standards and samples are added to a microplate pre-coated with a cGMP-specific antibody.
-
A known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is added to each well. This competes with the cGMP in the sample for binding to the antibody.
-
The plate is incubated, and then washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
A standard curve is generated using the absorbance values of the known cGMP standards.
-
The concentration of cGMP in the samples is calculated by interpolating their absorbance values on the standard curve.
-
Conclusion
This compound represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its unique dual-action mechanism, which leverages the established efficacy of a prostaglandin analog and the vasodilatory properties of nitric oxide, provides a comprehensive approach to lowering intraocular pressure. The nitric oxide donation pathway, initiated by corneal esterases and culminating in the cGMP-mediated relaxation of the trabecular meshwork, is a key contributor to its enhanced therapeutic effect. The quantitative data from numerous studies consistently demonstrate its superiority in IOP reduction compared to other first-line treatments. The experimental protocols outlined in this guide provide a framework for further research into the nuanced mechanisms of this and other novel ophthalmic therapeutics.
References
- 1. Comparative evaluation of this compound, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma | Clinics [elsevier.es]
- 2. Long-term Safety and Efficacy of this compound 0.024% in Japanese Subjects with Open-Angle Glaucoma or Ocular Hypertension: The JUPITER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of this compound, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical evaluation of this compound in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjo.bmj.com [bjo.bmj.com]
Discovery and synthesis of Latanoprostene Bunod
An In-depth Technical Guide to the Discovery and Synthesis of Latanoprostene Bunod
Abstract
This compound (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, representing a significant advancement in glaucoma therapy. This document provides a comprehensive technical overview of the discovery, rationale, chemical synthesis, mechanism of action, and clinical evaluation of this compound.
Discovery and Rationale
The development of this compound was predicated on the therapeutic strategy of combining two distinct IOP-lowering mechanisms into a single molecule. Prostaglandin analogs, such as latanoprost, are highly effective at increasing aqueous humor outflow through the uveoscleral pathway. Concurrently, research has established that nitric oxide (NO) can enhance aqueous humor outflow through the conventional trabecular meshwork pathway by inducing relaxation of the trabecular meshwork and Schlemm's canal cells.
The core innovation was to create a novel chemical entity that, upon administration, would metabolize into two active moieties: latanoprost acid and an NO-donating moiety. This led to the design of this compound, which links latanoprost to a butanediol mononitrate fragment via an ester bond. This design allows for a targeted, dual-pathway approach to IOP reduction.
Chemical Synthesis
The synthesis of this compound involves the esterification of latanoprost acid with an NO-donating butanediol mononitrate moiety. While various specific patented routes exist, a general representative pathway is outlined below.
Generalized Synthesis Workflow
-
Preparation of Latanoprost Acid: Latanoprost, the commercially available isopropyl ester, is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield latanoprost acid. This step removes the isopropyl group from the carboxylic acid function.
-
Synthesis of the NO-donating Moiety: 1,4-butanediol is nitrated, often using a mixture of nitric acid and sulfuric acid under controlled temperature conditions, to produce 1,4-butanediol dinitrate. This is a key intermediate.
-
Esterification Reaction: Latanoprost acid is coupled with the NO-donating moiety. One common method involves reacting latanoprost acid with 1,4-butanediol dinitrate in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable organic solvent like dimethylformamide (DMF)[1]. This reaction forms the ester linkage, yielding crude this compound.
-
Purification: The crude product is purified using chromatographic techniques, typically column chromatography on silica gel, to remove unreacted starting materials and byproducts, resulting in high-purity this compound[1][2].
References
- 1. US20220024849A1 - Process for the preparation of this compound and intermediate thereof and compositions comprising the same - Google Patents [patents.google.com]
- 2. WO2017093771A1 - Preparation of this compound of desired, pre-defined quality by gravity chromatography - Google Patents [patents.google.com]
Latanoprostene Bunod Metabolites: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its efficacy is attributed to a dual mechanism of action derived from its in vivo hydrolysis into two active metabolites: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO). This technical guide provides an in-depth overview of the biological activities of these metabolites, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Metabolism of this compound
Upon topical ocular administration, this compound, a prodrug, is rapidly metabolized by corneal esterases. This enzymatic cleavage yields two primary metabolites:
-
Latanoprost Acid: A prostaglandin F2α analogue.
-
Butanediol Mononitrate: A nitric oxide-donating moiety.
Butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide. Latanoprost acid undergoes subsequent systemic metabolism in the liver via fatty acid β-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which are considered to have weak or no biological activity and are primarily excreted in the urine.[1]
Biological Activity of Metabolites
The IOP-lowering effect of this compound is a result of the complementary actions of its two active metabolites on the two primary aqueous humor outflow pathways.
Latanoprost Acid: Enhancing Uveoscleral Outflow
Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the uveoscleral outflow of aqueous humor. This remodeling process involves the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.
Nitric Oxide (from Butanediol Mononitrate): Enhancing Trabecular Outflow
The nitric oxide released from butanediol mononitrate activates soluble guanylate cyclase in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes relaxation of the trabecular meshwork and an increase in the conventional outflow of aqueous humor.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data on the biological activity of the metabolites of this compound.
Table 1: Receptor Binding Affinity and Functional Potency of Latanoprost Acid
| Ligand | Receptor | Assay Type | Value | Source |
| Latanoprost Acid | Human FP | Radioligand Binding | Ki = 98 nM | |
| Latanoprost Acid | Human FP | Phosphoinositide Turnover | EC50 = 32-124 nM | |
| Latanoprost Acid | Human EP1 | Phosphoinositide Turnover | EC50 = 119 nM |
Table 2: Effect of this compound on cGMP Levels in Human Trabecular Meshwork (HTM) Cells
| Compound | Parameter | Value | Source |
| This compound | EC50 for cGMP increase | 1.54 µM |
Table 3: Effect of Latanoprost Acid on Matrix Metalloproteinase (MMP) Expression in Ciliary Muscle Cells
| Metabolite | MMP | Effect |
| Latanoprost Acid | MMP-1 | Dose-dependent increase |
| Latanoprost Acid | MMP-2 | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
Latanoprost Acid Signaling Pathway
The binding of latanoprost acid to the FP receptor initiates a Gq-protein coupled signaling cascade, leading to the modulation of gene expression, including the upregulation of MMPs.
Figure 1: Latanoprost Acid Signaling Pathway.
Nitric Oxide Signaling Pathway
Nitric oxide, released from butanediol mononitrate, activates soluble guanylate cyclase (sGC) to produce cGMP, leading to smooth muscle relaxation.
Figure 2: Nitric Oxide Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity of latanoprost acid to the FP receptor.
Figure 3: Radioligand Binding Assay Workflow.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for FP Receptor
Objective: To determine the binding affinity (Ki) of latanoprost acid for the human FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: Latanoprost acid.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in Binding Buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of membrane preparation (50-120 µg protein).
-
50 µL of varying concentrations of latanoprost acid (unlabeled competitor).
-
50 µL of [³H]-PGF2α (at a concentration near its Kd).
-
For total binding, add 50 µL of Binding Buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled PGF2α.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold Wash Buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of latanoprost acid to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cGMP Measurement in Human Trabecular Meshwork (HTM) Cells
Objective: To quantify the effect of this compound on cGMP production in HTM cells.
Materials:
-
Primary Human Trabecular Meshwork (HTM) cells.
-
Cell culture medium.
-
This compound.
-
Cell Lysis Buffer.
-
cGMP Enzyme Immunoassay (EIA) Kit.
Procedure:
-
Cell Culture: Culture HTM cells in 96-well plates until confluent.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Incubate for the desired time period (e.g., 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding Cell Lysis Buffer.
-
cGMP Assay: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the concentration of cGMP in the cell lysates by comparing their absorbance values to the standard curve. Plot the cGMP concentration against the log concentration of this compound to determine the EC50 value.
Protocol 3: Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To assess the activity of MMP-2 and MMP-9 secreted by ciliary muscle cells in response to latanoprost acid.
Materials:
-
Human ciliary muscle cells.
-
Serum-free cell culture medium.
-
Latanoprost acid.
-
SDS-polyacrylamide gel (co-polymerized with gelatin).
-
Non-reducing sample buffer.
-
Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5).
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1% Triton X-100, pH 7.5).
-
Staining Solution (e.g., Coomassie Brilliant Blue R-250).
-
Destaining Solution.
Procedure:
-
Cell Culture and Treatment: Culture human ciliary muscle cells to near confluency. Replace the medium with serum-free medium containing varying concentrations of latanoprost acid and incubate for 24-48 hours.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load onto the gelatin-containing SDS-polyacrylamide gel. Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in Incubation Buffer at 37°C for 24 hours to allow the MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Staining Solution for 30-60 minutes and then destain until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.
-
Data Analysis: Quantify the clear bands using densitometry. The molecular weights of the bands can be used to identify MMP-2 and MMP-9.
Conclusion
The metabolites of this compound, latanoprost acid and nitric oxide, exhibit distinct and complementary biological activities that contribute to its robust IOP-lowering effect. Latanoprost acid enhances uveoscleral outflow through FP receptor-mediated remodeling of the ciliary muscle, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork. This in-depth technical guide provides researchers and drug development professionals with the essential quantitative data and experimental methodologies to further investigate the pharmacology of this important therapeutic agent.
References
Molecular Targets of Latanoprostene Bunod's Active Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. It is a single-molecule, dual-acting prodrug that, upon topical ocular administration, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. This unique dual mechanism of action targets two distinct pathways to enhance aqueous humor outflow and effectively reduce IOP. This technical guide provides a comprehensive overview of the molecular targets of these active metabolites, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Latanoprost Acid: Targeting the Prostaglandin FP Receptor
Latanoprost acid, a prostaglandin F2α analogue, is a potent and selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor in the ciliary muscle is the primary mechanism by which latanoprost acid increases the uveoscleral outflow of aqueous humor.
Quantitative Data: Receptor Binding and Functional Activity
The interaction of latanoprost acid with the FP receptor has been characterized by its binding affinity (Ki) and functional potency (EC50).
| Parameter | Value | Cell/Tissue System |
| Binding Affinity (Ki) | 98 nM | Recombinant Human FP Receptors |
| Functional Potency (IC50) | 3.6 nM | Cat Iris Sphincter Muscle |
| Functional Potency (EC50) | 2.7 x 10⁻⁸ M | Human Ciliary Muscle Cells[1] |
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinity of latanoprost acid to the FP receptor is typically determined using a radioligand competition binding assay.
Objective: To determine the inhibitor constant (Ki) of latanoprost acid for the FP receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293T/17) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).
-
Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).
-
Test Compound: Latanoprost acid.
-
Non-specific Binding Control: A high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Detector: Microplate scintillation counter.
Procedure:
-
Membrane Preparation: A crude membrane fraction is prepared from the receptor source by homogenization and centrifugation.
-
Assay Setup: The assay is set up in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of [³H]-PGF2α, and varying concentrations of unlabeled latanoprost acid.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through the glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway: FP Receptor Activation and MMP Upregulation
Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that remodel the extracellular matrix of the ciliary muscle, thereby increasing uveoscleral outflow.
FP Receptor Signaling Pathway
Quantitative Data: MMP Gene Expression
Treatment of human ciliary muscle cells with latanoprost acid leads to a dose-dependent increase in the mRNA expression of several MMPs.
| MMP | Fold Increase in mRNA Expression (200 nM Latanoprost Acid, 24h) |
| MMP-1 | 3- to 13-fold |
| MMP-3 | Increased |
| MMP-9 | Increased |
Experimental Protocol: Quantification of MMP mRNA by Real-Time PCR
The change in MMP gene expression in response to latanoprost acid can be quantified using real-time polymerase chain reaction (RT-PCR).
Objective: To quantify the relative expression of MMP-1, -3, and -9 mRNA in human ciliary muscle cells following treatment with latanoprost acid.
Materials:
-
Human ciliary smooth muscle cell cultures.
-
Latanoprost acid.
-
Total RNA isolation kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
TaqMan or SYBR Green PCR master mix.
-
Primers and probes specific for MMP-1, -3, -9, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Human ciliary smooth muscle cells are grown to confluence and treated with latanoprost acid or vehicle for a specified time (e.g., 24 hours).
-
RNA Isolation: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers and probes for the target MMPs and the housekeeping gene.
-
Data Analysis: The relative expression of each MMP gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.
Nitric Oxide: Targeting Soluble Guanylate Cyclase
The second active metabolite, butanediol mononitrate, acts as a nitric oxide (NO) donor. NO is a gaseous signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade ultimately causes relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.
Quantitative Data: sGC Activation and Trabecular Meshwork Relaxation
The potency of NO donors in relaxing trabecular meshwork cells has been quantified.
| Compound | Parameter | Value | Cell/Tissue System |
| DETA-NO | EC50 | 6.0 ± 2.4 μM | Cultured Human Trabecular Meshwork Cells |
| SNP | EC50 | 12.6 ± 8.8 μM | Cultured Human Trabecular Meshwork Cells |
Experimental Protocol: Collagen Gel Contraction Assay
The effect of NO on trabecular meshwork cell contractility can be assessed using a collagen gel contraction assay.
Objective: To measure the relaxation of human trabecular meshwork cells in response to a nitric oxide donor.
Materials:
-
Human trabecular meshwork cell cultures.
-
Type I collagen solution.
-
Culture medium.
-
Nitric oxide donor (e.g., DETA-NO).
-
Digital imaging system and analysis software.
Procedure:
-
Gel Preparation: Trabecular meshwork cells are suspended in a neutralized collagen solution and seeded into culture wells. The collagen is allowed to polymerize, forming a cell-seeded gel.
-
Gel Detachment: The collagen gel is detached from the sides of the well to allow for cell-mediated contraction.
-
Treatment: The cells are treated with varying concentrations of the NO donor.
-
Image Acquisition: The area of the collagen gel is imaged at regular intervals over a period of time (e.g., 9 hours).
-
Data Analysis: The change in gel area over time is quantified using image analysis software. Relaxation is observed as an inhibition of gel contraction compared to untreated controls. The EC50 for relaxation is calculated from the dose-response curve.
Signaling Pathway: NO-sGC-cGMP Pathway in Trabecular Meshwork
The release of NO from butanediol mononitrate initiates a signaling cascade that results in the relaxation of trabecular meshwork cells.
NO-sGC-cGMP Signaling Pathway
Experimental Protocol: Measurement of cGMP
The downstream effects of NO are mediated by cGMP. The levels of cGMP in response to NO donors can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the concentration of cGMP in human trabecular meshwork cells following treatment with a nitric oxide donor.
Materials:
-
Human trabecular meshwork cell cultures.
-
Nitric oxide donor.
-
Cell lysis buffer.
-
Commercially available cGMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with the NO donor for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular cGMP.
-
ELISA: The cGMP concentration in the cell lysates is measured using a competitive ELISA kit according to the manufacturer's instructions. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.
-
Data Analysis: The absorbance is read on a microplate reader, and the cGMP concentration is determined by comparison to a standard curve.
Conclusion
The dual mechanism of action of this compound, mediated by its active metabolites latanoprost acid and nitric oxide, provides a powerful approach to lowering intraocular pressure. Latanoprost acid effectively targets the uveoscleral outflow pathway through activation of the FP receptor and subsequent upregulation of matrix metalloproteinases. Concurrently, nitric oxide enhances the conventional outflow pathway by activating soluble guanylate cyclase, leading to trabecular meshwork relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this innovative therapeutic strategy for glaucoma management.
References
Preclinical Pharmacology of Latanoprostene Bunod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F2α analog.[3][4] Preclinical studies have extensively characterized its unique mechanism of action, pharmacokinetics, and pharmacodynamics, demonstrating a greater IOP-lowering effect than its constituent active metabolite, latanoprost acid, alone. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental designs.
Mechanism of Action
This compound is a prodrug that, upon topical ocular administration, is rapidly hydrolyzed by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two metabolites lower IOP through a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways.
-
Latanoprost Acid: As a selective prostaglandin F2α (FP) receptor agonist, latanoprost acid increases the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix of the ciliary muscle.
-
Butanediol Mononitrate: This moiety is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.
This dual mechanism of action provides a comprehensive approach to lowering intraocular pressure.
Signaling Pathways
The distinct signaling pathways of the two active metabolites of this compound are depicted below.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of this compound: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical evaluation of this compound in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Latanoprostene Bunod: A Technical Guide to Its Role in Ocular Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension. Its unique dual-action mechanism distinguishes it from other glaucoma medications. Upon topical administration, LBN is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1][2] The latter subsequently releases nitric oxide (NO). This dual-action allows LBN to enhance aqueous humor outflow through both the uveoscleral and the conventional (trabecular meshwork) pathways, respectively.[1][3] This technical guide provides an in-depth analysis of LBN's mechanism of action, with a specific focus on its role in remodeling the extracellular matrix (ECM) of the eye's primary drainage structures. It consolidates quantitative data from nonclinical and clinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction: The Challenge of Aqueous Humor Outflow
Glaucoma is a progressive optic neuropathy characterized by the death of retinal ganglion cells, often associated with elevated intraocular pressure (IOP).[1] IOP is maintained by a balance between the production of aqueous humor by the ciliary body and its drainage from the anterior chamber. This drainage occurs through two primary routes:
-
The Uveoscleral Pathway (Unconventional): This route accounts for a smaller portion of outflow and involves aqueous humor passing through the ciliary muscle and suprachoroidal space.
-
The Trabecular Pathway (Conventional): This is the primary drainage route, where aqueous humor flows through the trabecular meshwork (TM), into Schlemm's canal, and finally into the episcleral venous system. In open-angle glaucoma, the majority of outflow resistance is localized to the TM.
The extracellular matrix (ECM) of the TM and the ciliary muscle plays a critical role in regulating this outflow. Alterations in ECM composition and organization can significantly increase outflow resistance, leading to elevated IOP. This compound (LBN) is uniquely designed to target both outflow pathways by inducing significant ECM remodeling.
Dual Mechanism of Action
Upon ocular instillation, LBN is hydrolyzed by corneal esterases into two active metabolites.
-
Latanoprost Acid: A prostaglandin F2α (PGF2α) analog that primarily targets the uveoscleral outflow pathway.
-
Butanediol Mononitrate: An organic nitrate that serves as a nitric oxide (NO) donor. NO is the key mediator of LBN's effects on the conventional outflow pathway.
Latanoprost Acid and Uveoscleral Outflow Remodeling
The latanoprost acid moiety functions as a selective agonist for the prostaglandin F (FP) receptor, which is abundant in the ciliary muscle.
Signaling Pathway and ECM Alteration
Activation of the FP receptor by latanoprost acid initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9. These enzymes are crucial for the degradation of ECM components like collagen types I, III, and IV within the ciliary muscle. This enzymatic breakdown remodels the ECM, widening the interstitial spaces between the ciliary muscle bundles. The increased permeability facilitates the drainage of aqueous humor through this unconventional route, thereby lowering IOP.
Quantitative Effects on MMPs
Studies investigating prostaglandin analogs, including latanoprost, have quantified their effects on MMP expression and activity in relevant ocular tissues.
| Parameter | Agent | Tissue/Cell Type | Observed Effect | Reference |
| MMP-1, -3, -9 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased | |
| MMP-2 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | No significant change | |
| MMP-9 Activity | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased by 75% ± 24% | |
| MMP-1, -3, -17, -24 mRNA | Latanoprost | Human Trabecular Meshwork Cells | Increased expression | |
| TIMP-1, -4 Protein | Unoprostone (another PGA) | Human Ciliary Body Smooth Muscle Cells | Increased | |
| TIMP-2 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | No significant change | |
| TIMP-3 Protein | Latanoprost | Human Ciliary Body Smooth Muscle Cells | Increased |
Note: Data for latanoprost acid, the active metabolite of LBN, is often derived from studies on latanoprost. TIMPs are Tissue Inhibitors of Metalloproteinases.
Nitric Oxide and Trabecular Meshwork Remodeling
The novel aspect of LBN is its NO-donating moiety, which specifically targets the trabecular meshwork (TM) to improve conventional outflow. This mechanism addresses the primary site of pathology in most glaucoma patients.
The NO-sGC-cGMP Signaling Pathway
The released NO diffuses into the TM cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets that lead to:
-
Cytoskeletal Relaxation: PKG activation causes a reduction in actin stress fibers and a decrease in the phosphorylation of myosin light chain-2 (MLC-2). This leads to the relaxation of TM cells.
-
Altered Cell Shape and Volume: The relaxation and cytoskeletal rearrangement cause TM cells to change shape, increasing the intercellular spaces within the meshwork.
-
Increased Outflow Facility: The widening of the spaces in the TM reduces hydraulic resistance, directly increasing the facility of aqueous humor outflow through the conventional pathway.
Quantitative Effects on TM Cell Function
In vitro studies have demonstrated the direct effects of LBN on human trabecular meshwork cells (HTMCs), confirming the activity of the NO-donating moiety.
| Parameter | Agent | Cell Type | Observed Effect | Reference |
| cGMP Levels | LBN (1-100 µM) | HTMCs | Dose-dependent increase (EC50 = 1.54 µM) | |
| cGMP Levels | Latanoprost (100 µM) | HTMCs | Minimal increase | |
| Endothelin-1 induced MLC-2 Phosphorylation | LBN | HTMCs | Significant reduction | |
| Actin Stress Fibers | LBN | HTMCs | Dramatic reduction | |
| Cell Monolayer Resistance (Contractility) | LBN | HTMCs | Significant reduction (greater than latanoprost) |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodological understanding. Below are summarized protocols for key experiments used to evaluate the effects of LBN.
Human Trabecular Meshwork Cell (HTMC) Culture
-
Isolation: Primary HTMCs are typically isolated from non-glaucomatous human donor corneoscleral rims obtained from eye banks. The TM tissue is carefully dissected under a microscope, cut into small explants, and placed in culture dishes.
-
Culture Media: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with low glucose, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For older donor eyes, 20% FBS may be used to stimulate growth.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Cells migrate from the explants over 1-2 weeks.
-
Characterization: Cultured cells are characterized by their morphology and dexamethasone-induced expression of myocilin.
Western Blotting for Protein Expression (e.g., MLC-2 Phosphorylation)
-
Cell Treatment: Confluent HTMCs are serum-starved for 24 hours. Cells are pre-treated with LBN (e.g., 10-60 µM for 1 hour) or vehicle control. Contractility is then induced with an agent like Endothelin-1 (100 nM for 5 minutes).
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and incubated with primary antibodies (e.g., anti-phospho-MLC-2, anti-total-MLC-2, anti-β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. Bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified and normalized to a loading control.
cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Treatment: HTMCs are treated with various concentrations of LBN, latanoprost, or control vehicles for a specified time (e.g., 30 minutes).
-
Lysis: Cells are lysed according to the manufacturer's protocol for the specific cGMP ELISA kit.
-
Assay: Cell lysates are assayed for cGMP concentration using a competitive enzyme immunoassay kit.
-
Analysis: Absorbance is read on a plate reader, and cGMP concentrations are calculated based on a standard curve. Data are typically normalized to total protein content.
Summary and Conclusion
This compound represents a significant advancement in glaucoma therapy due to its dual-action mechanism that addresses both primary aqueous humor outflow pathways.
-
The latanoprost acid moiety induces ECM remodeling in the ciliary muscle by upregulating MMPs, thereby enhancing uveoscleral outflow.
-
The nitric oxide-donating moiety activates the NO-sGC-cGMP pathway in the trabecular meshwork. This results in cytoskeletal relaxation, altered TM cell morphology, and a direct increase in conventional outflow facility—targeting the principal site of pathology in glaucoma.
This combined approach of ECM remodeling and cellular relaxation provides a robust and comprehensive mechanism for lowering intraocular pressure. The data clearly indicate that the NO-donating component of LBN provides a significant, complementary effect to that of the prostaglandin analog alone, making it a powerful therapeutic option for managing glaucoma. Future research should continue to explore the long-term effects of sustained NO donation on the health and function of the trabecular meshwork.
References
- 1. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of this compound: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Latanoprostene Bunod In Vitro Assay Using Human Trabecular Meshwork Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod (LBN) is a nitric oxide (NO)-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its dual mechanism of action uniquely targets both the uveoscleral and conventional outflow pathways.[2][3][4] Upon administration, LBN is metabolized into latanoprost acid and butanediol mononitrate.[5] Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. The butanediol mononitrate component releases nitric oxide (NO), which relaxes the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow. This document provides detailed application notes and protocols for in vitro assays to investigate the effects of this compound on primary human trabecular meshwork (HTM) cells.
Mechanism of Action in Human Trabecular Meshwork Cells
In HTM cells, the nitric oxide released from this compound initiates a signaling cascade that leads to cellular relaxation and increased aqueous humor outflow. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork, contributing to a reduction in intraocular pressure. This signaling pathway counteracts the contractile effects induced by agents like endothelin-1 (ET-1), a potent vasoconstrictor implicated in glaucoma pathophysiology. LBN has been shown to reduce ET-1-induced phosphorylation of myosin light chain-2 (MLC-2), a key event in cell contraction. Furthermore, LBN treatment leads to a significant reduction in actin stress fibers and focal adhesions, further promoting HTM cell relaxation.
Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on human trabecular meshwork cells.
Table 1: Effect of this compound on cGMP Levels in HTM Cells
| Treatment | Concentration (µM) | cGMP Level (relative to control) | EC50 (µM) |
| This compound (LBN) | 1 - 100 | Dose-dependent increase | 1.5 ± 1.3 |
| Latanoprost | 100 | Minimal increase | Not applicable |
| SE 175 (NO donor) | 100 | Significant increase | Not applicable |
Data extracted from a study by Cavet et al. (2015).
Table 2: Effect of this compound on Endothelin-1-Induced HTM Cell Contractility
| Assay | Treatment | Concentration (µM) | Effect |
| MLC-2 Phosphorylation | LBN | 10 - 60 | Significant reduction |
| Latanoprost | Not specified | Lesser reduction than LBN | |
| HTMC Monolayer Resistance (ECIS) | LBN | 1 - 45 | Significant reduction of ET-1 induced resistance |
| Latanoprost | Not specified | Lesser reduction than LBN | |
| Actin Stress Fibers & Vinculin Localization | LBN | 30 and 45 | Dramatic reduction |
| Latanoprost | Not specified | No effect |
Data extracted from studies by Cavet et al. (2015).
Table 3: Effect of this compound on HTM Cell Permeability
| Assay | Treatment | Concentration (µM) | Effect |
| Nitric Oxide (NO) Production | LBN | 100 | Increased NO production |
| LBN + L-NAME | 100 LBN, 0.5mM L-NAME | Reduced NO production | |
| Trans-endothelial Electrical Resistance (TEER) | LBN | 100 | Decreased TEER |
| Carboxyfluorescein Permeability | LBN | 100 | Increased permeability |
| LBN + L-NAME | 100 LBN, 0.5mM L-NAME | Reduced permeability |
Data extracted from a 2024 study on the effect of this compound on the permeability of trabecular meshwork cells.
Signaling and Experimental Workflow Diagrams
Caption: LBN signaling pathway in HTM cells.
Caption: Experimental workflow for LBN in vitro assays.
Experimental Protocols
Human Trabecular Meshwork (HTM) Cell Culture
-
Source: Obtain primary HTM cells from donor eyes.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures. Use cells between passages 3 and 6 for experiments.
cGMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Seeding: Seed HTM cells in 24-well plates and grow to confluence.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM), Latanoprost, or a vehicle control for a specified duration (e.g., 30 minutes).
-
Lysis: Lyse the cells according to the cGMP ELISA kit manufacturer's instructions.
-
Assay: Perform the cGMP ELISA following the kit protocol.
-
Data Analysis: Measure absorbance at the appropriate wavelength and calculate cGMP concentrations based on a standard curve. Normalize data to protein concentration for each sample.
Western Blotting for Myosin Light Chain-2 (MLC-2) Phosphorylation
-
Cell Treatment: Culture HTM cells to confluence in 6-well plates. Pre-treat with this compound (10-60 µM) for 1 hour, followed by stimulation with Endothelin-1 (ET-1) for 5 minutes to induce contractility.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody against phosphorylated MLC-2 (p-MLC-2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Confocal Microscopy for Actin Cytoskeleton and Vinculin Staining
-
Cell Culture and Treatment: Grow HTM cells on glass coverslips. Pre-treat with this compound (30 and 45 µM) before inducing contraction with ET-1.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Stain for F-actin using fluorescently-labeled phalloidin.
-
Immunostain for vinculin using a primary antibody followed by a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips on slides and visualize using a confocal microscope.
-
Analysis: Qualitatively assess changes in actin stress fiber formation and the localization of vinculin at focal adhesions.
Electrical Cell-Substrate Impedance Sensing (ECIS) for Cell Monolayer Resistance
-
Cell Seeding: Seed HTM cells on ECIS arrays and allow them to form a confluent monolayer.
-
Baseline Measurement: Monitor the resistance of the cell monolayer until a stable baseline is achieved.
-
Treatment: Induce contractility with ET-1 and co-treat with various concentrations of this compound (1-45 µM).
-
Data Acquisition: Continuously measure the electrical resistance of the monolayer over time.
-
Analysis: Analyze the change in resistance as an indicator of cell contractility and barrier function. A decrease in resistance suggests cell relaxation and/or a more permeable monolayer.
Permeability Assays (TEER and Carboxyfluorescein)
-
Cell Culture: Grow HTM cells to confluence on permeable supports (e.g., Transwell inserts).
-
Trans-endothelial Electrical Resistance (TEER):
-
Measure the baseline TEER across the cell monolayer using a voltohmmeter.
-
Treat cells with 100 µM this compound.
-
Measure TEER at various time points post-treatment. A decrease in TEER indicates increased permeability.
-
-
Carboxyfluorescein Permeability:
-
After treatment with 100 µM this compound, add carboxyfluorescein to the apical chamber of the permeable support.
-
At specified time intervals, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples to determine the amount of carboxyfluorescein that has passed through the cell monolayer. An increase in fluorescence indicates increased permeability.
-
References
- 1. Critical evaluation of this compound in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first nitric oxide-donating antiglaucoma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Latanoprostene Bunod Efficacy in Preclinical Animal Models
Introduction
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for patients with open-angle glaucoma or ocular hypertension.[1][2][3] It is a single-entity, nitric oxide (NO)-donating prostaglandin F2α analog.[4][5] Upon topical administration, LBN is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. This unique composition results in a dual mechanism of action to reduce IOP. Latanoprost acid, a prostaglandin F2α analog, increases aqueous humor outflow through the uveoscleral pathway, while the butanediol mononitrate releases NO, which enhances outflow through the trabecular meshwork and Schlemm's canal.
Preclinical evaluation in relevant animal models is a critical step in characterizing the efficacy and mechanism of action of such novel ophthalmic drugs. These notes provide an overview of the common animal models, key efficacy data, and detailed experimental protocols used to test the IOP-lowering effects of this compound.
Mechanism of Action: A Dual-Pathway Approach
This compound's efficacy stems from its ability to target both primary aqueous humor outflow pathways.
-
Uveoscleral Outflow Enhancement : The latanoprost acid moiety acts as a selective agonist for the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway.
-
Trabecular Meshwork Outflow Enhancement : The butanediol mononitrate component releases nitric oxide (NO). NO activates the soluble guanylate cyclase (sGC) signaling pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal. This relaxation reduces resistance and increases aqueous humor outflow through the conventional (trabecular) pathway.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is crucial for translatable preclinical research. While no single model perfectly recapitulates human glaucoma, several species are commonly used to evaluate the IOP-lowering effects of drugs like this compound.
-
Non-Human Primates (NHPs) : Ocular hypertensive monkeys are considered a highly translatable model due to the anatomical and physiological similarities of their aqueous humor outflow pathways to humans. They are often used in later-stage preclinical studies.
-
Dogs : Beagles with naturally occurring glaucoma are a valuable model for studying IOP reduction. Studies have shown that this compound effectively lowers IOP in both normal and glaucomatous dogs.
-
Rabbits : Rabbits are frequently used in ophthalmic research, particularly in models of transient, saline-induced ocular hypertension (OHT). While some prostaglandin analogs like latanoprost are less effective in rabbits, the NO-donating component of LBN allows it to produce a significant IOP reduction, making it a useful model to dissect the dual mechanism.
-
Cats : Cats with feline congenital glaucoma (FCG) have been used to compare the efficacy of this compound to latanoprost.
-
Guinea Pigs : While primarily used in myopia research, guinea pigs have also been used to assess the IOP-lowering effects of this compound.
Quantitative Efficacy Data
Preclinical studies have consistently demonstrated the potent IOP-lowering effect of this compound across various animal models. The data below summarizes key findings from comparative studies.
Table 1: IOP Reduction with this compound in Various Animal Models
| Animal Model | Condition | LBN Concentration | Comparator | Maximal IOP Change (vs. Baseline/Vehicle) | Reference |
|---|---|---|---|---|---|
| Rabbit | Transient Ocular Hypertension | 0.036% | Latanoprost (0.030%) | -13.5 ± 2.0 mmHg (LBN) vs. Not Significant (Latanoprost) | |
| Dog | Glaucoma | 0.036% | Vehicle | Approx. -9.2 mmHg | |
| Non-Human Primate | Ocular Hypertension | 0.030% | Vehicle | Approx. -10 mmHg | |
| Cat | Feline Congenital Glaucoma | 0.024% | Latanoprost (0.005%) | -7.2 mmHg (LBN) vs. -5.5 mmHg (Latanoprost) |
| Beagle Dog | Normotensive | Not Specified | Latanoprost | -3.6 mmHg (LBN) vs. -3.0 mmHg (Latanoprost) | |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible efficacy studies. Below are methodologies for key experiments in the evaluation of this compound.
Protocol 1: Induction of Transient Ocular Hypertension in Rabbits
This protocol describes a method to induce a temporary elevation in IOP, creating a model to test the acute effects of hypotensive agents.
Materials:
-
New Zealand White or Dutch Belted rabbits
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Sterile 0.9% saline solution
-
30-gauge needle and 1 mL syringe
-
Tonometer (e.g., Tono-Pen, TonoVet)
Procedure:
-
Baseline IOP: Acclimatize animals and measure baseline IOP in conscious, unrestrained rabbits for 3-5 days to establish a stable diurnal curve.
-
Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the eye to be injected.
-
Anterior Chamber Cannulation: Gently restrain the rabbit. Carefully insert a 30-gauge needle, attached to a syringe filled with sterile saline, through the cornea into the anterior chamber.
-
Saline Injection: Inject a small volume of sterile saline to raise the IOP to a target level (e.g., 30-40 mmHg). The exact volume will vary. Monitor IOP with a tonometer immediately after injection to confirm hypertension.
-
Drug Administration: Once OHT is confirmed, topically administer the test article (e.g., 25-50 µL of this compound solution) or vehicle.
-
Post-Dose Monitoring: Measure IOP at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-treatment to evaluate the onset, magnitude, and duration of the IOP-lowering effect.
Protocol 2: Intraocular Pressure Measurement by Tonometry
This is the primary endpoint for efficacy studies and must be performed consistently.
Materials:
-
Calibrated rebound or applanation tonometer
-
Topical anesthetic (0.5% proparacaine hydrochloride)
-
Gentle restraint method appropriate for the species
Procedure:
-
Animal Handling: Gently restrain the animal to minimize stress, as this can affect IOP. For rabbits, a towel wrap can be effective.
-
Anesthesia: Apply one drop of topical anesthetic to the cornea. Wait 30-60 seconds for it to take effect.
-
Measurement: Hold the eyelids open without applying pressure to the globe.
-
Position the tonometer perpendicular to the central cornea.
-
Obtain a series of 3-5 consecutive readings. The tonometer will typically average these and provide a final IOP value with a statistical confidence indicator.
-
Recording Data: Record the IOP, time of measurement, animal ID, and treated eye. Measurements should be taken at the same times each day to account for diurnal IOP variations.
Protocol 3: Aqueous Humor Outflow Facility Measurement in Non-Human Primates (Conceptual Overview)
Measuring outflow facility provides direct insight into the drug's mechanism of action. This is a specialized procedure typically performed on anesthetized monkeys.
Methods:
-
Fluorophotometry: This noninvasive method measures the rate at which a topically applied fluorescent dye (e.g., fluorescein) disappears from the anterior chamber.
-
A baseline measurement of aqueous flow is established.
-
After treatment with this compound, the measurement is repeated.
-
An increased rate of fluorescein clearance, when coupled with IOP data, indicates an increase in total aqueous outflow.
-
-
Tonography: This method involves applying a constant pressure to the cornea with a specialized tonometer for a set period (e.g., 4 minutes). The resulting change in IOP is used to calculate the resistance to aqueous outflow. A greater decrease in IOP during the procedure suggests a higher (improved) outflow facility.
Generalized Procedure:
-
Animals are anesthetized.
-
Baseline outflow facility is measured using fluorophotometry or tonography.
-
Animals undergo a treatment period with this compound or vehicle.
-
Post-treatment outflow facility is measured and compared to baseline and vehicle-treated controls.
-
The data helps confirm whether the observed IOP reduction is due to an increase in aqueous humor outflow, consistent with LBN's proposed mechanism.
References
- 1. This compound Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 4. This compound ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effect of this compound Ophthalmic Solution, 0.024% in Lowering Intraocular Pressure over 24 h in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Latanoprostene Bunod and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod (LBN) is a novel nitric oxide (NO)-donating prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. Following topical administration, LBN is rapidly metabolized into two key active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid is a prostaglandin analog that primarily increases uveoscleral outflow of aqueous humor, while butanediol mononitrate is further metabolized to 1,4-butanediol and nitric oxide, which enhances trabecular meshwork outflow.[1][2] Given the rapid metabolism and low systemic concentrations, highly sensitive and specific analytical methods are required for the pharmacokinetic assessment of LBN and its metabolites in plasma.
This document provides detailed application notes and protocols for the quantification of this compound, latanoprost acid, and butanediol mononitrate in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for such analyses.[3]
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the eye, catalyzed by esterases, to form latanoprost acid and butanediol mononitrate. Butanediol mononitrate is then further metabolized to release nitric oxide and 1,4-butanediol.[1] Latanoprost acid is systemically metabolized in the liver via fatty acid β-oxidation.[2]
Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS-based analysis of this compound and its primary metabolites in human plasma, based on validated methods.
Table 1: Calibration Curve Ranges and Limits of Quantification
| Analyte | Calibration Curve Range (in plasma) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| This compound | 10 pg/mL - 10,000 pg/mL | 10 pg/mL | 10,000 pg/mL |
| Latanoprost Acid | 30 pg/mL - 10,000 pg/mL | 30 pg/mL | 10,000 pg/mL |
| Butanediol Mononitrate | 0.2 ng/mL - 50 ng/mL | 0.2 ng/mL (200 pg/mL) | 50 ng/mL |
Data sourced from FDA documentation on validated analytical methods for this compound and its metabolites.
Table 2: Pharmacokinetic Parameters in Human Plasma
| Analyte | Cmax (Day 1) | Cmax (Day 28) | Tmax | Plasma Elimination |
| This compound | Not Quantifiable | Not Quantifiable | - | - |
| Latanoprost Acid | 59.1 pg/mL | 51.1 pg/mL | ~5 minutes | Rapid, below LLOQ by 15 min |
| Butanediol Mononitrate | Not Quantifiable | Not Quantifiable | - | - |
Following topical ocular administration of this compound 0.024% once daily. "Not Quantifiable" indicates that plasma concentrations were below the LLOQ.
Experimental Protocols
The following protocols describe a validated LC-MS/MS method for the simultaneous quantification of this compound, latanoprost acid, and butanediol mononitrate in plasma.
Experimental Workflow
Experimental workflow for plasma sample analysis.
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound (Reference Standard)
-
Latanoprost Acid (Reference Standard)
-
Butanediol Mononitrate (Reference Standard)
-
Deuterated internal standards for each analyte (e.g., this compound-d4, Latanoprost Acid-d4, Butanediol Mononitrate-d4)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hexane (HPLC grade)
-
-
Plasma:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Sample Preparation: Liquid-Liquid Extraction
This protocol is based on methods described for prostaglandins and validated for LBN and its metabolites.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of human plasma.
-
Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the internal standard working solution (containing deuterated analogs of all three analytes) to each plasma sample.
-
Extraction:
-
Add 1 mL of an extraction solvent mixture. A mixture of ethyl acetate and isopropanol (e.g., 60:40 v/v) or hexane and ethyl acetate (1:1 v/v) can be effective for prostaglandin extraction.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
-
Isolation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid in water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C8 or C18 reversed-phase column is suitable. For example, a Waters Acquity BEH C8 (150 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution: A gradient should be optimized to ensure separation of the analytes from matrix components and from each other.
-
Example Gradient:
-
0-1 min: 30% B
-
1-5 min: Linear gradient from 30% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 30% B and equilibrate
-
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions must be determined by infusing pure standards of each analyte and internal standard. The table below provides hypothetical, yet plausible, transitions.
Table 3: Hypothetical MRM Transitions (to be optimized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | To be determined |
| This compound-d4 (IS) | [M+H]+ | To be determined |
| Latanoprost Acid | [M+H]+ | To be determined |
| Latanoprost Acid-d4 (IS) | [M+H]+ | To be determined |
| Butanediol Mononitrate | [M+H]+ | To be determined |
| Butanediol Mononitrate-d4 (IS) | [M+H]+ | To be determined |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank plasma from multiple sources.
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Recovery: The extraction recovery of the analytes and internal standards should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The LC-MS/MS methods outlined provide a robust and sensitive approach for the quantification of this compound and its primary metabolites, latanoprost acid and butanediol mononitrate, in plasma. The low systemic exposure of these compounds necessitates meticulous sample preparation and highly sensitive instrumentation. The provided protocols and quantitative data serve as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of this compound. Adherence to rigorous validation procedures is crucial to ensure the reliability and accuracy of the obtained results.
References
Application Notes and Protocols for Assessing Latanoprostene Bunod's Effect on Uveoscleral Outflow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the pharmacological effects of Latanoprostene Bunod on uveoscleral outflow, a critical pathway in regulating intraocular pressure (IOP).
Introduction
This compound is a novel, dual-action intraocular pressure-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its unique mechanism involves two active moieties: latanoprost acid and butanediol mononitrate, which releases nitric oxide (NO).[2][3] Latanoprost acid, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway.[3] Simultaneously, the nitric oxide component relaxes the trabecular meshwork and Schlemm's canal, increasing outflow through the conventional pathway.[3] This dual mechanism of action provides a comprehensive approach to managing elevated IOP.
Signaling Pathways
This compound's effects on both the uveoscleral and trabecular outflow pathways are mediated by distinct signaling cascades.
Uveoscleral Outflow Pathway
The latanoprost acid component of this compound binds to prostaglandin F (FP) receptors on ciliary muscle cells. This interaction initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9. These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and facilitating the passage of aqueous humor through the uveoscleral pathway.
Trabecular Outflow Pathway
Upon administration, this compound is metabolized to butanediol mononitrate, which then releases nitric oxide (NO). NO diffuses into the trabecular meshwork cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.
Data Presentation
The following tables summarize the intraocular pressure (IOP) lowering effects of this compound from key clinical studies.
Table 1: Mean Diurnal IOP Reduction in the VOYAGER Study (28 Days)
| Treatment Group | Mean Diurnal IOP at Baseline (mmHg) | Mean Change from Baseline in Diurnal IOP (mmHg) | Difference vs. Latanoprost (mmHg) |
| This compound 0.024% | 25.1 | -8.9 | -1.1 |
| Latanoprost 0.005% | 25.1 | -7.8 | - |
Table 2: Pooled IOP Data from APOLLO and LUNAR Studies (3 Months)
| Treatment Group | Mean Diurnal IOP at Baseline (mmHg) | Mean Diurnal IOP at 3 Months (mmHg) | Mean Reduction from Baseline (mmHg) |
| This compound 0.024% | 26.7 | 17.8 | -8.9 |
| Timolol 0.5% | 26.6 | 19.1 | -7.5 |
Table 3: Long-Term IOP Reduction with this compound 0.024% (APOLLO and LUNAR Extension Studies)
| Time Point | Mean Diurnal IOP (mmHg) | Mean Percent Reduction from Baseline |
| Month 3 | 17.8 | 33.3% |
| Month 6 | 18.0 | 32.6% |
| Month 12 (APOLLO only) | 17.9 | 33.0% |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on uveoscleral outflow are provided below.
Protocol 1: In Vivo Uveoscleral Outflow Measurement in Non-Human Primates using Fluorescent Tracers
This protocol is adapted from methodologies described for assessing uveoscleral outflow in monkey eyes.
Objective: To directly quantify uveoscleral outflow following topical administration of this compound.
Materials:
-
Non-human primates (e.g., Cynomolgus monkeys)
-
This compound ophthalmic solution (0.024%)
-
Vehicle control
-
Anesthetic agents (e.g., ketamine, isoflurane)
-
Fluorescent tracers (e.g., 200 nm FluoSpheres, FITC-dextran 70,000 MW)
-
Infusion pump and microneedles
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
Fluorometer or confocal microscope
Procedure:
-
Animal Preparation: Anesthetize the monkeys according to approved institutional protocols.
-
Drug Administration: Instill one drop of this compound (or vehicle) into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Tracer Infusion: After a predetermined time for drug absorption and effect (e.g., 4-6 hours), infuse a fixed volume (e.g., 50 µL) of the fluorescent tracer solution into the anterior chamber at a constant pressure for a set duration (e.g., 30-45 minutes).
-
In Situ Fixation: Following tracer infusion, fix the eyes in situ with 4% PFA for 30 minutes.
-
Enucleation and Dissection: Euthanize the animal and enucleate the eyes. Dissect the eyes into relevant tissues: sclera, choroid, retina, iris, and ciliary body.
-
Tissue Processing: Homogenize each tissue sample in a known volume of PBS.
-
Fluorescence Quantification: Centrifuge the homogenates and measure the fluorescence of the supernatant using a fluorometer. For more detailed spatial analysis, prepare tissue sections for confocal microscopy to visualize tracer distribution within the uveoscleral pathway.
-
Calculation of Uveoscleral Outflow: Express the amount of tracer recovered in each tissue as an equivalent volume of the anterior chamber perfusate. The sum of the tracer in the uveoscleral tissues (ciliary body, choroid, sclera) represents the uveoscleral outflow over the perfusion period.
Protocol 2: Ex Vivo Anterior Segment Perfusion Culture to Assess Outflow Facility
This protocol is based on established methods for ex vivo perfusion of human and animal anterior eye segments.
Objective: To determine the effect of this compound on total aqueous humor outflow facility.
Materials:
-
Freshly enucleated human or animal (e.g., porcine, bovine) eyes
-
Dissection microscope and tools
-
Perfusion culture dish
-
Perfusion medium (e.g., DMEM/F12)
-
This compound
-
Vehicle control
-
Syringe pump
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anterior Segment Preparation: Dissect the anterior segment of the eye, including the cornea, trabecular meshwork, and ciliary body.
-
Mounting: Mount the anterior segment onto a perfusion culture dish, ensuring a watertight seal.
-
Perfusion Setup: Connect the dish to a syringe pump for medium infusion and a pressure transducer to monitor the intraocular pressure.
-
Stabilization: Perfuse the anterior segment with medium at a constant flow rate (e.g., 2.5 µL/min for human eyes) until a stable baseline IOP is achieved.
-
Drug Perfusion: Switch to a perfusion medium containing this compound (or vehicle) at the desired concentration.
-
Data Recording: Continuously record the IOP for the duration of the experiment.
-
Outflow Facility Calculation: Calculate the outflow facility (C) using the Goldmann equation: C = F / (IOP - Pe), where F is the perfusion rate and Pe is the episcleral venous pressure (assumed to be 0 in this ex vivo setup).
Protocol 3: Non-Invasive Fluorophotometry for Aqueous Humor Turnover in Humans
This non-invasive technique can be used to assess the overall rate of aqueous humor turnover, which is influenced by both production and outflow.
Objective: To non-invasively assess the effect of this compound on aqueous humor turnover.
Materials:
-
Human subjects
-
This compound ophthalmic solution (0.024%)
-
Vehicle control eye drops
-
Topical fluorescein solution (e.g., 0.25%)
-
Scanning ocular fluorophotometer
Procedure:
-
Subject Recruitment and Baseline: Recruit healthy volunteers or patients with ocular hypertension. Obtain baseline measurements of IOP and aqueous humor dynamics.
-
Drug Administration: Instruct subjects to instill one drop of this compound (or vehicle) daily in the evening for a specified period (e.g., one week).
-
Fluorescein Instillation: On the measurement day, instill topical fluorescein several hours before the first fluorophotometry reading to allow for even distribution in the anterior chamber.
-
Fluorophotometry Measurements: Perform sequential scans of the anterior chamber and cornea with the fluorophotometer over several hours to measure the decay of fluorescein concentration.
-
Data Analysis: Calculate the rate of aqueous humor turnover from the rate of fluorescein clearance from the anterior chamber.
-
Uveoscleral Outflow Estimation: Uveoscleral outflow can be estimated using the modified Goldmann equation by also measuring IOP, outflow facility (via tonography), and episcleral venous pressure.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. A randomised, controlled comparison of this compound and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of this compound, Timolol Maleate, and latanoprost Ophthalmic Solutions to assess their safety and efficacy in lowering intraocular pressure for the management of Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in the Ciliary Body Following Latanoprostene Bunod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of glaucoma and ocular hypertension. It possesses a dual mechanism of action, being a single molecule that, upon topical administration to the eye, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate subsequently releases nitric oxide (NO).[1][2]
Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow of aqueous humor. It achieves this by binding to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix (ECM).[1][3] This remodeling is associated with changes in the expression of genes encoding for matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
The nitric oxide-donating component relaxes the trabecular meshwork and Schlemm's canal, increasing conventional aqueous humor outflow.[2] This effect is mediated through the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. While the primary effect of NO is on the trabecular meshwork, its potential influence on ciliary body gene expression is an area of active research.
These application notes provide a comprehensive overview of the anticipated gene expression changes in the ciliary body following this compound treatment and offer detailed protocols for their analysis.
Data Presentation: Anticipated Gene Expression Changes in the Ciliary Body
While direct comprehensive studies on global gene expression changes in the human ciliary body specifically after this compound treatment are not yet widely published, we can extrapolate anticipated changes based on the known mechanisms of its active metabolites. The following tables summarize expected quantitative changes in key gene expression based on studies of latanoprost and nitric oxide donors on ocular tissues.
Table 1: Anticipated Changes in Extracellular Matrix-Related Gene Expression in Human Ciliary Muscle Cells
| Gene | Function | Expected Change with this compound | Fold Change (Hypothetical) | Reference |
| MMP-1 | Collagenase, ECM degradation | Upregulation | 2.5 - 4.0 | |
| MMP-3 | Stromelysin, ECM degradation | Upregulation | 3.0 - 5.0 | |
| MMP-9 | Gelatinase, ECM degradation | Upregulation | 2.0 - 3.5 | |
| TIMP-1 | Inhibitor of MMPs | Upregulation | 1.5 - 2.0 | |
| TIMP-2 | Inhibitor of MMPs | Slight Upregulation or No Change | 1.1 - 1.5 | |
| COL1A1 | Collagen Type I Alpha 1 Chain | No Significant Change | ~1.0 | |
| COL3A1 | Collagen Type III Alpha 1 Chain | Downregulation | 0.5 - 0.7 | |
| VCAN | Versican, proteoglycan in ECM | Downregulation | 0.4 - 0.6 |
Table 2: Anticipated Changes in Other Key Genes in the Ciliary Body
| Gene | Function | Expected Change with this compound | Fold Change (Hypothetical) | Reference |
| AQP1 | Aquaporin 1, water channel | Downregulation | 0.3 - 0.5 | |
| PTGFR | Prostaglandin F Receptor | Downregulation (feedback) | 0.6 - 0.8 | |
| GUCY1A3 | Guanylate Cyclase 1 Soluble Subunit Alpha 3 | Upregulation (NO effect) | 1.5 - 2.5 | |
| GUCY1B3 | Guanylate Cyclase 1 Soluble Subunit Beta 3 | Upregulation (NO effect) | 1.5 - 2.5 | |
| NOS2 | Nitric Oxide Synthase 2 (inducible) | Upregulation | 2.0 - 3.0 | |
| EGR-1 | Early Growth Response-1 | Upregulation | 3.0 - 4.0 | |
| CTGF | Connective Tissue Growth Factor | Upregulation | 2.5 - 3.5 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound's metabolites and a typical experimental workflow for gene expression analysis.
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Single-Cell RNA Sequencing (scRNA-seq) of Human Ciliary Body
This protocol is adapted from methodologies described for single-cell analysis of the human ciliary body.
1. Tissue Acquisition and Dissociation:
-
Obtain human donor eyes with a short post-mortem time (ideally < 6 hours).
-
Dissect the anterior segment and carefully isolate the ciliary body, including both pars plicata and pars plana.
-
Incubate the tissue in a digestion buffer containing enzymes such as dispase, trypsin, and hyaluronidase at 37°C to dissociate the tissue into a single-cell suspension.
-
Terminate the digestion with fetal bovine serum (FBS).
-
Filter the cell suspension through a cell strainer (e.g., 35-μm) to remove clumps.
-
Assess cell viability and concentration using a cell counter. A viability of >80% is recommended.
2. Single-Cell Capture and Library Preparation:
-
Load the single-cell suspension onto a microfluidics-based platform (e.g., 10x Genomics Chromium or BD Rhapsody) for single-cell capture and barcoding.
-
Follow the manufacturer's protocol for reverse transcription, cDNA amplification, and library construction.
3. Sequencing:
-
Sequence the prepared libraries on a compatible next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform initial data processing, including demultiplexing, alignment to the human reference genome, and generation of a cell-by-gene count matrix.
-
Conduct quality control to filter out low-quality cells and potential doublets.
-
Perform dimensionality reduction (e.g., PCA) and clustering to identify different cell populations within the ciliary body (e.g., non-pigmented ciliary epithelium, pigmented ciliary epithelium, ciliary muscle, stromal cells, vascular endothelium).
-
Identify marker genes for each cell type.
-
Perform differential gene expression analysis between treated and control samples within each identified cell population.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Validation
This protocol provides a general framework for validating the expression of target genes identified through RNA-seq or for targeted gene expression studies.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from ciliary body tissue or cultured ciliary muscle cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
2. Primer Design and Validation:
-
Design primers for target genes (e.g., MMP-1, MMP-3, AQP1) and stable housekeeping genes (e.g., GAPDH, ACTB, B2M) using primer design software.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.
3. qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls and no-reverse-transcription controls.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression between treated and control samples using the 2-ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
The dual-action of this compound, targeting both the uveoscleral and conventional outflow pathways, is underpinned by distinct molecular signaling cascades that alter gene expression in the anterior segment of the eye. In the ciliary body, the latanoprost acid component is expected to modulate the expression of genes involved in extracellular matrix remodeling, leading to increased uveoscleral outflow. The protocols outlined above provide a robust framework for researchers to investigate these gene expression changes in detail, contributing to a deeper understanding of the molecular pharmacology of this important glaucoma medication and facilitating the development of novel therapeutic strategies.
References
Application Notes and Protocols for Western Blot Analysis of Protein Changes Induced by Latanoprostene Bunod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod is a dual-action therapeutic agent designed to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique mechanism involves the modulation of two distinct aqueous humor outflow pathways. Upon topical administration, this compound is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which subsequently releases nitric oxide (NO).[1]
Latanoprost acid, a prostaglandin F2α analog, primarily enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. This remodeling is thought to involve the regulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). The nitric oxide component targets the conventional trabecular meshwork pathway, inducing relaxation of the trabecular meshwork and Schlemm's canal cells. This relaxation is mediated by the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to a decrease in the phosphorylation of myosin light chain-2 (MLC-2) and subsequent cytoskeletal rearrangement.
These application notes provide a framework for utilizing Western blot analysis to investigate the protein expression changes induced by this compound in relevant ocular tissues, such as the human ciliary muscle (HCM) and human trabecular meshwork (HTM) cells.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses, illustrating the expected protein changes in response to the active metabolites of this compound.
Table 1: Effect of Latanoprost Acid on MMP-1 and TIMP-1 Protein Expression in Human Ciliary Muscle Cells
This table presents data on the regulation of extracellular matrix proteins involved in the uveoscleral outflow pathway.
| Treatment (24 hours) | Target Protein | Fold Change in Protein Expression (relative to control) |
| Latanoprost Acid (10 nM) | MMP-1 | ~1.5 - 2.0 |
| Latanoprost Acid (100 nM) | MMP-1 | ~2.5 - 3.5 |
| Latanoprost Acid (1 µM) | MMP-1 | ~3.0 - 4.0 |
| Latanoprost Acid (10 nM) | TIMP-1 | ~1.1 - 1.2 |
| Latanoprost Acid (100 nM) | TIMP-1 | ~1.3 - 1.4 |
| Latanoprost Acid (1 µM) | TIMP-1 | ~1.4 - 1.5 |
Note: Data are representative and compiled from studies on the effects of latanoprost acid on human ciliary muscle cells.
Table 2: Effect of Nitric Oxide (NO) Donor on Phosphorylated Myosin Light Chain-2 (p-MLC-2) in Human Trabecular Meshwork Cells
This table illustrates the impact on a key protein involved in the contractility of trabecular meshwork cells, which regulates the conventional outflow pathway.
| Treatment (30 minutes) | Target Protein | Fold Change in Protein Expression (relative to control) |
| NO Donor (1 µM) | Phospho-MLC-2 (Ser19) | ~0.8 - 0.9 |
| NO Donor (10 µM) | Phospho-MLC-2 (Ser19) | ~0.6 - 0.7 |
| NO Donor (100 µM) | Phospho-MLC-2 (Ser19) | ~0.4 - 0.5 |
Note: Data are representative and based on studies using nitric oxide donors on human trabecular meshwork cells. The decrease in phosphorylation indicates cellular relaxation.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
The dual mechanism of action of this compound is depicted in the following signaling pathway diagram.
Experimental Workflow for Western Blot Analysis
The general workflow for analyzing protein changes induced by this compound is outlined below.
Experimental Protocols
Protocol 1: Protein Extraction from Human Trabecular Meshwork (HTM) or Human Ciliary Muscle (HCM) Cells
This protocol details the preparation of cell lysates for Western blot analysis.
Materials:
-
Cultured HTM or HCM cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (essential for phospho-protein analysis)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Culture HTM or HCM cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, latanoprost acid, or an NO donor for the specified duration. Include a vehicle-treated control group.
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish.
-
Using a cold cell scraper, scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
Aliquot the lysates and store them at -80°C until use.
Protocol 2: Western Blot Analysis of Target Proteins
This protocol outlines the steps for immunodetection of target proteins.
Materials:
-
Protein lysates
-
Laemmli sample buffer (2x)
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Note: Use BSA for phospho-protein detection)
-
Primary antibodies (e.g., anti-MMP-1, anti-TIMP-1, anti-phospho-MLC-2, anti-total-MLC-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate volume of lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or total protein for phosphorylation studies) to ensure accurate comparison between samples.
References
Application Notes and Protocols for Latanoprostene Bunod in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and use of Latanoprostene Bunod for preclinical research applications, particularly in the field of glaucoma and ocular hypertension. Detailed protocols for key experiments are provided to facilitate the investigation of its therapeutic potential.
Introduction
This compound is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F2α analog.[1][3][4] Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, primarily increases the uveoscleral outflow of aqueous humor. Butanediol mononitrate releases nitric oxide (NO), which enhances the conventional (trabecular meshwork) outflow of aqueous humor by inducing relaxation of the trabecular meshwork and Schlemm's canal. This dual mechanism of action makes this compound a potent agent for IOP reduction.
Mechanism of Action
This compound exerts its IOP-lowering effect through two distinct signaling pathways:
-
Latanoprost Acid Pathway: Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the uveoscleral outflow of aqueous humor.
-
Nitric Oxide (NO) Pathway: The release of NO from butanediol mononitrate activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). PKG activation results in the dephosphorylation of myosin light chain, leading to the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow.
Data Presentation
Table 1: Preclinical Efficacy of this compound on Intraocular Pressure (IOP) Reduction
| Animal Model | Drug Concentration | IOP Reduction (Mean ± SEM) | Percent IOP Reduction | Comparator | Reference |
| Ocular Hypertensive Rabbits | 0.036% | 15.2 ± 4.9 mmHg | 31% | Vehicle | |
| Glaucomatous Dogs | 0.036% | Significant reduction from baseline | - | Vehicle | |
| Ocular Hypertensive Primates | 0.030% | Significant reduction from baseline* | - | Vehicle | |
| Normotensive Beagle Dogs | - | 5.5 mmHg lower than fellow eye | - | Latanoprost (4.5 mmHg) |
*p < 0.05 vs. vehicle or baseline.
Table 2: Pharmacokinetics of Latanoprost Acid (metabolite of this compound) in Rabbit Aqueous Humor
| Parameter | Single Dose | Multiple Doses |
| Cmax (ng/mL) | 69.0 ± 23.4 | 86.8 ± 21.2 |
| AUC0-12h ((ng/mL)*h) | 254.4 | 274.5 |
*Data from a study comparing a preservative-free latanoprost formulation to a BAK-preserved product, providing an estimation of latanoprost acid kinetics.
Experimental Protocols
Protocol 1: Formulation of this compound for Preclinical Ophthalmic Administration
This protocol describes the preparation of a 0.036% this compound ophthalmic solution, a concentration shown to be effective in preclinical rabbit studies. This formulation is based on the components of the commercially available Vyzulta® (0.024%).
Materials:
-
This compound powder
-
Polysorbate 80
-
Glycerin
-
Disodium edetate (EDTA)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Benzalkonium chloride (50% solution) (optional, as preservative)
-
Sterile water for injection (WFI)
-
Sterile containers
-
pH meter
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: a. In a sterile beaker, dissolve polysorbate 80, glycerin, and EDTA in approximately 80% of the final volume of WFI with gentle stirring. b. Prepare a citrate buffer by dissolving citric acid and sodium citrate in a small amount of WFI. Adjust the pH of the main vehicle solution to 5.5 using the citrate buffer. c. If a preservative is desired for multi-dose vials, add the appropriate volume of benzalkonium chloride solution to achieve a final concentration of 0.02 mg/mL. d. Bring the solution to the final volume with WFI.
-
This compound Addition: a. Accurately weigh the required amount of this compound powder to achieve a final concentration of 0.36 mg/mL (0.036%). b. Slowly add the this compound powder to the vehicle while stirring continuously until it is completely dissolved. Protect the solution from light during this process.
-
Sterilization and Packaging: a. Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container. b. Aliquot the sterile solution into sterile ophthalmic dropper bottles under aseptic conditions.
-
Storage: a. Store the prepared this compound solution at 2-8°C, protected from light. Stability under these conditions should be validated.
Protocol 2: Induction of Steroid-Induced Ocular Hypertension in Rabbits
This protocol is adapted from established methods to induce a sustained elevation in IOP in rabbits, mimicking a key characteristic of glaucoma.
Animals:
-
New Zealand White rabbits (2.5-3.0 kg)
Materials:
-
Betamethasone suspension (containing betamethasone sodium phosphate and betamethasone acetate)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., TonoVet rebound tonometer)
-
Insulin syringes with 30-gauge needles
Procedure:
-
Animal Acclimatization and Baseline Measurements: a. Acclimatize rabbits to the housing conditions for at least one week before the experiment. b. Measure baseline IOP in both eyes for 3-5 consecutive days at the same time each day to establish a stable baseline. Apply a drop of topical anesthetic to the cornea before each measurement.
-
Induction of Ocular Hypertension: a. Restrain the rabbit and apply a drop of topical anesthetic to the eye. b. Administer a subconjunctival injection of 0.1 mL of betamethasone suspension into one eye. The contralateral eye can serve as a control and receive a subconjunctival injection of sterile saline. c. Repeat the subconjunctival injections weekly.
-
IOP Monitoring: a. Measure IOP in both eyes 2-3 times per week. A significant and sustained elevation in IOP (e.g., >5-10 mmHg above baseline) is expected within 2-4 weeks. b. Once a stable ocular hypertensive state is achieved, the animals are ready for the evaluation of IOP-lowering agents.
Protocol 3: Measurement of Intraocular Pressure (IOP) in Rabbits
This protocol outlines the procedure for measuring IOP in conscious rabbits using a rebound tonometer.
Materials:
-
Rebound tonometer (e.g., TonoVet) with appropriate probes for rabbits
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Rabbit restrainer
Procedure:
-
Animal Preparation: a. Gently restrain the rabbit to minimize stress. b. Apply one drop of topical anesthetic to the cornea of the eye to be measured. Wait for 30-60 seconds for the anesthetic to take effect.
-
Tonometer Preparation and Measurement: a. Ensure the tonometer is calibrated and a new, sterile probe is loaded. b. Hold the tonometer in a horizontal position, with the probe approximately 4-8 mm from the central cornea. c. Press the measurement button to activate the probe, which will gently touch the cornea multiple times. d. The tonometer will automatically calculate and display the average IOP reading. e. Obtain at least three consecutive readings with minimal variability and record the average.
-
Post-measurement: a. Return the rabbit to its cage. No specific post-procedural care is typically required.
Protocol 4: Measurement of Aqueous Humor Outflow Facility in Rabbits
This protocol describes the measurement of total outflow facility in conscious rabbits using a tonographic method.
Materials:
-
Pneumatic tonometer
-
Pressure applicator
-
Topical anesthetic
-
Rabbit restrainer
Procedure:
-
Baseline IOP Measurement: a. Following topical anesthesia, measure the baseline IOP using the pneumatic tonometer.
-
Tonography: a. Apply a pressure applicator to the peripheral cornea to increase the IOP by a predetermined amount (e.g., 15 mmHg) and maintain this pressure for 2 minutes. b. During this 2-minute period, the sensing probe of the tonometer records the IOP. c. After 2 minutes, remove the pressure applicator and immediately measure the final IOP.
-
Calculation of Outflow Facility: a. The increased outflow of aqueous humor due to the elevated pressure is calculated based on the initial and final IOP values and the pressure-volume relationship for the rabbit eye. b. Outflow facility (C) is calculated as the change in aqueous volume divided by the change in IOP during the 2-minute measurement period (C = ΔV / ΔP).
Mandatory Visualization
References
- 1. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of this compound: Review of Nonclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid-Induced Ocular Hypertension/Glaucoma: Focus on Pharmacogenomics and Implications for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Latanoprostene Bunod Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, metabolizing into latanoprost acid and butanediol mononitrate.[1][3] The latter releases nitric oxide (NO), providing a dual mechanism for lowering IOP. Latanoprost acid enhances aqueous humor outflow through the uveoscleral pathway, while NO increases outflow through the trabecular meshwork and Schlemm's canal.[1] This document provides an overview of in vivo imaging techniques to study the multifaceted effects of this compound and detailed protocols for their application.
Mechanism of Action
This compound exerts its effects through two primary signaling pathways:
-
Latanoprost Acid Pathway: As a prostaglandin F2α analog, latanoprost acid binds to prostanoid FP receptors in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor via the uveoscleral pathway.
-
Nitric Oxide (NO) Pathway: The butanediol mononitrate component of LBN releases NO. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.
In Vivo Imaging Techniques and Protocols
Several in vivo imaging techniques can be employed to visualize and quantify the effects of this compound on ocular structures and physiology.
Anterior Segment Optical Coherence Tomography (AS-OCT)
AS-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the anterior segment of the eye. It is instrumental in assessing changes in the trabecular meshwork (TM), Schlemm's canal (SC), and iridocorneal angle following LBN administration.
-
Subject Preparation:
-
Acclimate the subject (human or animal model) to the imaging environment to minimize movement artifacts.
-
For animal studies, anesthesia may be required. Ensure the anesthetic protocol does not significantly affect IOP.
-
-
Image Acquisition:
-
Utilize a high-resolution AS-OCT device.
-
Perform scans of the iridocorneal angle in multiple quadrants (e.g., superior, inferior, nasal, temporal).
-
Acquire volumetric scans to enable 3D reconstruction and en-face imaging of the TM.
-
Ensure proper alignment and focus to obtain clear images of the TM, SC, and scleral spur.
-
-
Image Analysis:
-
Manually or automatically segment the TM and SC in the acquired images.
-
Measure the cross-sectional area and diameter of Schlemm's canal.
-
Quantify the trabecular meshwork thickness and porosity.
-
Assess changes in the iridocorneal angle width.
-
-
Study Design:
-
Establish a baseline imaging session before the administration of this compound.
-
Administer a single dose of LBN 0.024% ophthalmic solution.
-
Perform follow-up imaging sessions at predefined time points (e.g., 1, 4, 8, and 24 hours post-administration) to capture the dynamic effects of the drug.
-
Optical Coherence Tomography Angiography (OCT-A)
OCT-A is a non-invasive technique that visualizes blood flow in the retina and optic nerve head by detecting the motion of red blood cells. It is particularly useful for assessing the effects of the NO component of LBN on ocular blood flow.
-
Subject Preparation:
-
Dilate the pupil to ensure a clear view of the optic nerve head.
-
Ensure the subject is comfortably positioned to minimize head and eye movement.
-
-
Image Acquisition:
-
Use a spectral-domain or swept-source OCT-A device.
-
Acquire high-density scans of the optic nerve head (e.g., 4.5x4.5 mm or 6x6 mm).
-
Ensure good signal strength and quality for accurate vessel density measurements.
-
-
Image Analysis:
-
Use the device's software to automatically segment the different retinal layers and calculate vessel density in the peripapillary region and within the optic nerve head.
-
Analyze both the superficial and deep capillary plexuses.
-
-
Study Design:
-
Conduct a baseline OCT-A scan.
-
Administer this compound 0.024% once daily for a specified period (e.g., 4 weeks).
-
Perform a follow-up OCT-A scan to compare with baseline measurements. A crossover design with a washout period can also be employed.
-
References
Application Notes and Protocols for Investigating the Nitric Oxide Pathway of Latanoprostene Bunod in Ocular Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models, specifically primary human trabecular meshwork (HTM) cells, to elucidate the nitric oxide (NO)-mediated signaling pathway of Latanoprostene Bunod (LBN). LBN is a dual-action therapeutic agent for glaucoma, which, upon topical administration, is metabolized into latanoprost acid and a nitric oxide-donating moiety, butanediol mononitrate.[1][2] This unique composition allows for the reduction of intraocular pressure (IOP) through two distinct mechanisms: the enhancement of uveoscleral outflow by latanoprost acid and the increase of conventional outflow through the trabecular meshwork and Schlemm's canal, a process mediated by the released nitric oxide.[2][3][4]
The nitric oxide component of LBN activates the soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a signaling cascade that results in the relaxation of the trabecular meshwork cells, thereby facilitating aqueous humor outflow and reducing IOP. The following protocols and data provide a framework for studying these mechanisms in a controlled laboratory setting.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on nitric oxide production and cGMP levels in primary human trabecular meshwork cells.
Table 1: Dose-Dependent Effect of this compound on cGMP Levels in Primary Human Trabecular Meshwork (HTM) Cells
| LBN Concentration (µM) | Mean cGMP Level (% of Control) |
| 1 | >100 |
| 3 | ~200 |
| 10 | ~300 |
| 30 | ~320 |
| 100 | ~320 |
Data adapted from Cavet et al., Investigative Ophthalmology & Visual Science, 2015. The half maximal effective concentration (EC50) for LBN-induced cGMP elevation was determined to be 1.5 ± 1.3 µM.
Table 2: Effect of this compound on Nitric Oxide Production in Primary Human Trabecular Meshwork (HTM) Cells
| Treatment | Incubation Time | Nitric Oxide Production |
| LBN (100 µM) | 30 minutes | Increased |
| LBN (100 µM) + L-NAME (0.5 mM) | 30 minutes | Reduced |
| Latanoprost Acid (100 µM) | 30 minutes | No significant effect |
Data summarized from a study on the effect of this compound on the permeability of trabecular meshwork cells. L-NAME (N-Nitroarginine methyl ester) is an inhibitor of nitric oxide synthase.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Trabecular Meshwork (HTM) Cells
This protocol is adapted from consensus recommendations for trabecular meshwork cell isolation and culture.
Materials:
-
Human donor corneoscleral rims (obtained from an eye bank)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Collagenase type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile dissection tools
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Under a dissecting microscope in a sterile environment, carefully dissect the trabecular meshwork tissue from the corneoscleral rims.
-
Cut the isolated TM tissue into small pieces.
-
Digest the tissue pieces with collagenase type I (1 mg/mL) for approximately 2 hours at 37°C to release the cells.
-
Centrifuge the cell suspension to pellet the cells and remove the collagenase solution.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Plate the cell suspension into a cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to migrate from the tissue explants and proliferate.
-
Change the culture medium every 2-3 days.
-
Once the cells reach 80-90% confluency, passage them using trypsin-EDTA. Cells from passages 3-5 are recommended for experiments.
Protocol 2: Treatment of HTM Cells with this compound
Materials:
-
Cultured primary HTM cells (80-90% confluent)
-
This compound (LBN) stock solution
-
Serum-free culture medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
The day before the experiment, seed the HTM cells into the appropriate culture plates (e.g., 96-well plates for assays).
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Replace the medium with serum-free medium and incubate for at least 1 hour to starve the cells.
-
Prepare serial dilutions of LBN in serum-free medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Prepare a vehicle control with the same final concentration of the solvent used for the LBN stock.
-
Remove the starvation medium and add the LBN dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 30 minutes for NO and cGMP assays).
Protocol 3: Nitric Oxide Measurement using the Griess Assay
This protocol measures nitrite (a stable product of NO) in the cell culture supernatant.
Materials:
-
Cell culture supernatant from LBN-treated and control cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Following treatment with LBN, carefully collect the cell culture supernatant from each well.
-
In a new 96-well plate, add 50 µL of each supernatant sample per well.
-
Prepare a standard curve by adding 50 µL of each sodium nitrite standard to separate wells.
-
Add 50 µL of Griess Reagent Component A to all wells containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Intracellular cGMP Measurement using ELISA
Materials:
-
LBN-treated and control HTM cells
-
Commercially available cGMP ELISA kit (follow manufacturer's instructions)
-
Cell lysis buffer (often included in the kit, e.g., 0.1 M HCl)
-
Microplate reader
Procedure:
-
After treatment with LBN, remove the supernatant.
-
Lyse the cells by adding ice-cold cell lysis buffer to each well.
-
Incubate for 10-20 minutes on ice to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant, which contains the intracellular cGMP.
-
Perform the competitive ELISA according to the kit's protocol. This typically involves: a. Adding samples and standards to an antibody-coated plate. b. Adding a fixed amount of HRP-conjugated cGMP. c. Incubating to allow competition for antibody binding. d. Washing to remove unbound reagents. e. Adding a substrate to develop a colorimetric signal. f. Stopping the reaction and measuring the absorbance.
-
The absorbance will be inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in your samples based on the standard curve generated.
References
- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
High-performance liquid chromatography (HPLC) for Latanoprostene Bunod analysis
Application Notes and Protocols for the HPLC Analysis of Latanoprostene Bunod
These application notes provide detailed methodologies for the analysis and purification of this compound using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this prostaglandin analog.
Introduction
This compound is a prostaglandin F2α analog indicated for the reduction of intraocular pressure.[1] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of the drug substance and its formulations. HPLC is a primary analytical technique for the quantification of this compound and its related substances. This document outlines two key HPLC applications: a preparative method for purification and an analytical method for quantification in biological matrices.
Preparative HPLC for the Purification of this compound
This protocol describes a preparative HPLC method for the purification of crude this compound to achieve high purity.[1]
Experimental Protocol
Sample Preparation:
-
Dissolve crude this compound in a mixture of acetonitrile and methanol (85:15 v/v).[1]
Chromatographic Conditions: A summary of the chromatographic conditions is provided in Table 1.
Purification Procedure:
-
Equilibrate the preparative HPLC system with the mobile phase.
-
Inject the dissolved crude this compound onto the column.
-
Perform the separation using an isocratic elution.[1]
-
Monitor the elution of fractions using an appropriate detector.
-
Collect the fractions containing the pure this compound.
-
Pool the pure fractions and remove the solvent by distillation.[1]
-
Dissolve the resulting compound in methanol, filter, and distill off the solvent to obtain the final pure product.
Data Presentation
Table 1: Preparative HPLC Method Parameters for this compound Purification
| Parameter | Value |
| Column | DAC Chiralpak-IF (250 x 50 mm, 10.0 µm) |
| Mobile Phase | Acetonitrile: Methanol (85:15 v/v) |
| Elution Mode | Isocratic |
| Initial Purity | 98.22% |
| Final Purity | 99.77% |
Analytical HPLC-MS/MS for Quantification in Plasma
This protocol outlines a validated HPLC with tandem mass spectrometry (MS/MS) detection method for the determination of this compound and its primary metabolites, latanoprost acid and butanediol mononitrate, in plasma.
Experimental Protocol
Sample Preparation: Details on the specific plasma sample preparation technique were not available in the provided search results. A typical protein precipitation or liquid-liquid extraction would likely be employed.
Chromatographic and Mass Spectrometric Conditions: A summary of the analytical conditions and performance is provided in Table 2.
Analysis Procedure:
-
Process plasma samples and standards.
-
Inject the processed samples onto the HPLC-MS/MS system.
-
Perform the chromatographic separation and mass spectrometric detection.
-
Quantify the analytes using a calibration curve.
Data Presentation
Table 2: HPLC-MS/MS Method Parameters and Performance for this compound and Metabolites in Plasma
| Parameter | This compound | Latanoprost Acid | Butanediol Mononitrate |
| Detection | MS/MS | MS/MS | MS/MS |
| LLOQ | 10 pg/mL | 30 pg/mL | 0.2 ng/mL |
| ULOQ | 10000 pg/mL | 10000 pg/mL | 50 ng/mL |
| QC Levels | 30, 300, 3000, 7500 pg/mL | 90, 520, 3000, 7500 pg/mL | 0.6, 3.75, 37.5 ng/mL |
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.
Caption: Preparative HPLC Workflow for this compound Purification.
Caption: Bioanalytical HPLC-MS/MS Workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Latanoprostene Bunod Dosage in Rabbit Glaucoma Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with latanoprostene bunod in rabbit glaucoma models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (LBN) is a dual-action compound.[1][2] After topical administration, it is metabolized into two active moieties: latanoprost acid and a nitric oxide (NO)-donating moiety (butanediol mononitrate).[2][3] Latanoprost acid, a prostaglandin F2α analog, increases the outflow of aqueous humor through the uveoscleral pathway.[3] The NO-donating moiety releases nitric oxide, which relaxes the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow through the conventional pathway.
Q2: Why is the rabbit a suitable model for studying this compound?
A2: The rabbit model, particularly the New Zealand White rabbit, is useful for studying this compound because this species is reported to be relatively insensitive to the intraocular pressure (IOP)-lowering effects of latanoprost alone. This allows for the specific investigation of the contribution of the nitric oxide-donating portion of the this compound molecule to IOP reduction.
Q3: What is a typical experimental timeline for a rabbit glaucoma study with this compound?
A3: A common experimental design involves a 9-day study period divided into a baseline period (days 1-2) without treatment, a treatment period (days 3-6) with daily administration of this compound, and a recovery period (days 7-9) with no treatment. IOP is measured at regular intervals (e.g., every 2 hours for 12 hours) on each day of the study.
Q4: How is ocular hypertension induced in rabbits for these studies?
A4: A common method for inducing transient ocular hypertension (OHT) is by injecting 0.1 mL of hypertonic saline into the vitreous humor of the rabbit eye. This leads to a rapid but temporary increase in IOP.
Troubleshooting Guide
Problem 1: I am not observing a significant IOP-lowering effect with this compound in my rabbit model.
-
Possible Cause 1: Incorrect Dosage. The dose of this compound is critical. In rabbit models, a 0.012% solution of LBN has been shown to have no significant IOP-lowering effect.
-
Solution 1: Ensure you are using a concentration that has been shown to be effective in rabbits, such as 0.036%. Refer to the dose-response data in the tables below.
-
Possible Cause 2: Insufficient Induction of Ocular Hypertension. The baseline IOP may not be high enough to observe a significant reduction.
-
Solution 2: Verify your protocol for inducing OHT. Ensure the hypertonic saline injection is administered correctly into the vitreous humor.
-
Possible Cause 3: Animal Model Insensitivity. While rabbits are generally good models, individual variability can exist.
-
Solution 3: Increase the number of animals in your study to account for biological variability.
Problem 2: I am seeing an effect with this compound, but not with my latanoprost control group.
-
Possible Cause: This is an expected finding in New Zealand White rabbits.
-
Explanation: This animal model is known to be largely insensitive to the IOP-lowering effects of latanoprost alone. This makes it an ideal model to isolate and confirm the therapeutic contribution of the nitric oxide-donating moiety of this compound.
Data Presentation
Table 1: Dose-Response of this compound on IOP in Rabbits
| Concentration | Mean IOP Reduction (mmHg) | Percent Reduction from Baseline |
| 0.012% | No significant effect | No significant effect |
| 0.03% | 15.2 | 31% |
| 0.12% | 13.5 | 35% |
Data from a study in rabbits with ocular hypertension.
Table 2: Comparative Efficacy of this compound and Latanoprost in a Rabbit Ocular Hypertension Model
| Treatment (Concentration) | Maximal IOP Change vs. Vehicle (mmHg) |
| This compound (0.036%) | ~13 |
| Latanoprost (0.030%) | No significant effect |
Data from a study in New Zealand White rabbits with transiently induced ocular hypertension.
Experimental Protocols
Protocol 1: Induction of Transient Ocular Hypertension in New Zealand White Rabbits
-
Animal Preparation: Anesthetize New Zealand White rabbits according to approved institutional protocols.
-
Induction of OHT: Inject 0.1 mL of hypertonic saline into the vitreous humor of both eyes.
-
Baseline IOP Measurement: Measure baseline intraocular pressure using a tonometer (e.g., Tono-Pen).
-
Drug Administration: Immediately following the saline injection, instill 50 µL of the test article (e.g., this compound 0.036%, latanoprost 0.030%, or vehicle) onto the cornea.
-
Post-treatment IOP Measurement: Measure IOP at 0.5, 1, 1.5, 3, and 5 hours after drug administration.
Protocol 2: IOP Reduction Study in Normotensive Albino Rabbits
-
Animal Acclimation: Acclimate normotensive albino rabbits to the experimental conditions.
-
Experimental Periods:
-
Baseline (Days 1-2): Measure baseline IOP without any treatment.
-
Treatment (Days 3-6): Administer one drop of the assigned treatment (e.g., 0.005% this compound) to one eye and a placebo (normal saline) to the contralateral eye once daily.
-
Recovery (Days 7-9): Discontinue treatment and continue to measure IOP.
-
-
IOP Measurement: On each day of the study, measure IOP at 2-hour intervals for 12 hours.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Caption: Latanoprost Acid signaling pathway in the ciliary muscle.
Experimental Workflow
Caption: Workflow for this compound studies in rabbits.
References
Technical Support Center: Latanoprostene Bunod in Rodent Eye Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing latanoprostene bunod in rodent eye research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower intraocular pressure (IOP)?
A1: this compound is a dual-action prostaglandin analog. Following topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1] Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while butanediol mononitrate releases nitric oxide (NO), which relaxes the trabecular meshwork and increases outflow through the conventional pathway.[2][3]
Q2: What is the optimal concentration of this compound for use in research?
A2: The clinically approved and most studied concentration is 0.024%. This concentration was found to be optimal in dose-finding studies for effectively lowering IOP.
Q3: How should this compound ophthalmic solution be stored for research purposes?
A3: For optimal stability, unopened bottles of this compound ophthalmic solution should be stored in a refrigerator at 2–8°C and protected from light. Once opened, the solution can be kept at room temperature (up to 25°C) for up to 8 weeks. It is crucial to prevent contamination of the solution.
Q4: What are the expected adverse effects of this compound in rodent eyes?
A4: Based on clinical data and studies with related compounds, the most common side effect is conjunctival hyperemia (eye redness). Other potential effects include eye irritation, pain at the instillation site, and, with long-term use, increased pigmentation of the iris and eyelid skin, as well as changes in eyelash growth.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Intraocular Pressure (IOP) Readings
Possible Causes and Solutions:
-
Biphasic IOP Response: Prostaglandin analogs like latanoprost can cause an initial, transient increase in IOP within the first 1-2 hours, followed by a more sustained decrease.
-
Recommendation: When designing your experiment, ensure your IOP measurement time points account for this biphasic response. Measure IOP at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to capture both the initial hypertensive phase and the subsequent hypotensive phase.
-
-
Rodent Strain Variability: Different strains of rats have been shown to respond differently to latanoprost. For instance, Wistar rats may show a significant IOP reduction, while Brown Norway rats may be less responsive.
-
Recommendation: Be consistent with the rodent strain used throughout your study. If you are not seeing the expected IOP-lowering effect, consider if the chosen strain is appropriate for this class of drugs.
-
-
Anesthesia Effects: Anesthetics can significantly lower IOP in rodents.
-
Recommendation: If anesthesia is required for IOP measurements, ensure the same anesthetic protocol (agent, dose, and duration) is used for all animals and at all time points. Where possible, consider using a rebound tonometer that may not require anesthesia, or habituate the animals to the measurement procedure to minimize stress-induced IOP fluctuations.
-
-
Tonometer Accuracy: The accuracy of different tonometers can be influenced by prostaglandin analog treatment.
-
Recommendation: Use a consistent and calibrated tonometer for all measurements. Be aware that different types of tonometers (e.g., rebound vs. applanation) may yield slightly different readings.
-
Issue 2: Difficulty with Topical Drug Administration
Possible Causes and Solutions:
-
Poor Drop Placement: Inaccurate placement can lead to inconsistent dosing.
-
Recommendation: For mice, scruff the animal to gently open the eyelids and instill the drop onto the bulbar conjunctiva. For rats, which may be calmer, administration without restraint is possible. Do not touch the dropper tip to the eye to avoid contamination.
-
-
Loss of Drug Due to Blinking/Tearing: Rodents have a small tear volume, and a single drop may be largely expelled.
-
Recommendation: Use a small, precise drop volume (e.g., 2-5 µL for mice). After administration, gently hold the eyelids closed for a few seconds to aid absorption.
-
Issue 3: Signs of Ocular Irritation
Possible Causes and Solutions:
-
Drug Formulation: The commercial formulation contains preservatives like benzalkonium chloride, which can cause irritation.
-
Recommendation: If severe irritation is observed, consider whether a custom formulation without preservatives is necessary for your experimental goals. However, be mindful that this may alter the stability of the compound.
-
-
Contamination: Bacterial contamination of the eye drop solution can lead to infection and inflammation.
-
Recommendation: Always use aseptic technique when handling the ophthalmic solution. Do not allow the dropper tip to touch any non-sterile surfaces.
-
Quantitative Data Summary
| Parameter | Species | Model | This compound Dose | IOP Reduction | Time to Max Effect | Reference |
| IOP Lowering | Human | OAG/OHT | 0.024% once daily | ~7.5-9.1 mmHg | ~11-13 hours | |
| IOP Lowering | Japanese Subjects (Healthy) | Normotensive | 0.024% once daily for 14 days | Mean 24h reduction of 3.6 mmHg (27%) | Peak at 12 hours | |
| IOP Lowering | Mice (FP Receptor Knockout) | Normotensive | 0.006% | Significant IOP reduction | 3 hours | |
| IOP Lowering (Latanoprost) | Wistar Rats | Normotensive | 60 ng | ~5.2 mmHg | 5 hours | |
| IOP Lowering (Latanoprost) | C57BL/6 Mice | Normotensive | 0.01% | ~14% | 2 hours |
Experimental Protocols
Protocol 1: Topical Ocular Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the eye.
-
Drop Instillation: Using a calibrated micropipette, instill a 2-5 µL drop of this compound ophthalmic solution onto the central cornea, avoiding contact between the pipette tip and the ocular surface.
-
Post-instillation: Gently hold the eyelids closed for approximately 10-15 seconds to facilitate drug absorption and minimize drainage through the nasolacrimal duct.
-
Observation: Monitor the animal for signs of irritation, such as excessive blinking, rubbing, or redness.
Protocol 2: Subconjunctival Injection in Rats (requires appropriate training and ethical approval)
-
Anesthesia: Anesthetize the rat using an approved protocol (e.g., isoflurane inhalation).
-
Preparation: Place the anesthetized animal under a dissecting microscope. Apply a topical anesthetic (e.g., 0.5% proparacaine) to the eye.
-
Injection: Using a 33-gauge needle attached to a Hamilton syringe, gently lift the conjunctiva with fine-tipped forceps. Insert the needle, bevel up, into the subconjunctival space.
-
Infusion: Slowly inject the desired volume (typically 5-10 µL) of this compound solution, creating a small bleb.
-
Post-injection: Withdraw the needle and apply a sterile ophthalmic ointment to the eye to prevent infection and provide lubrication. Monitor the animal during recovery from anesthesia.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent IOP results.
References
- 1. Frontiers | Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review [frontiersin.org]
- 2. This compound Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing variability in animal model response to Latanoprostene Bunod
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study Latanoprostene Bunod (LBN). LBN is a dual-action prostaglandin analog that reduces intraocular pressure (IOP) and is a valuable tool in glaucoma research. However, variability in animal model responses can pose significant challenges. This guide aims to address common issues and provide solutions to ensure robust and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IOP measurements within the same treatment group. | 1. Anesthesia Effects: Different anesthetic agents can have opposing effects on IOP. For instance, isoflurane has been shown to increase IOP in rabbits, while a combination of ketamine and xylazine can decrease it.[1][2][3][4] 2. Animal Handling Stress: Stress from handling can cause transient spikes in IOP.[5] 3. Inconsistent Dosing Technique: Improper or inconsistent topical administration can lead to variable drug absorption. | 1. Standardize Anesthesia Protocol: Use a consistent anesthesia regimen for all animals in a study. If possible, measure IOP in conscious animals or use an anesthetic protocol known to have minimal impact on IOP. Premedication with ketamine-xylazine may diminish the IOP-increasing effect of isoflurane in rabbits. 2. Acclimatize Animals: Acclimatize animals to handling and measurement procedures to minimize stress-induced IOP fluctuations. 3. Refine Dosing Technique: Ensure consistent drop size and placement on the cornea. Train all personnel on a standardized technique. |
| This compound shows lower than expected efficacy compared to latanoprost. | 1. Species-Specific Metabolism: The conversion of LBN to its active metabolites, latanoprost acid and butanediol mononitrate (the NO donor), is dependent on corneal esterases. The type and activity of these enzymes vary significantly between species. For example, rabbits, mice, and rats have high levels of carboxylesterase, while primates and dogs have higher levels of other esterases, which could affect the rate of LBN hydrolysis. 2. Differences in Nitric Oxide (NO) Pathway: The contribution of the NO-donating moiety to IOP reduction can be species-dependent. Some animal models may have a less responsive NO signaling pathway in the trabecular meshwork. | 1. Animal Model Selection: Carefully select an animal model with a corneal esterase profile and ocular anatomy relevant to humans. Consider that the dog plasma esterase expression and hydrolyzing pattern are reported to be closest to that of human plasma. 2. Investigate NO Pathway: If possible, assess the functionality of the NO signaling pathway in your chosen animal model. LBN has been shown to be effective in F-prostanoid receptor knockout mice, indicating the NO-mediated effect can be isolated. |
| Inconsistent response to the nitric oxide-donating component of LBN. | 1. Baseline IOP: The IOP-lowering effect of many glaucoma medications is more pronounced in eyes with higher baseline IOP. 2. Animal Model of Glaucoma: The nature of the induced or spontaneous glaucoma model can influence the responsiveness of the trabecular meshwork to NO. | 1. Control for Baseline IOP: Ensure that baseline IOPs are comparable across treatment groups. 2. Model Characterization: Thoroughly characterize the glaucoma model to understand its impact on the conventional outflow pathway, which is the target of the NO component. |
| Ocular irritation or adverse effects observed. | 1. Formulation Issues: The vehicle or preservatives in the LBN solution may cause irritation. 2. Species Sensitivity: Some species may be more sensitive to the components of the ophthalmic solution. | 1. Use Appropriate Vehicle Control: Always include a vehicle-only control group to distinguish between effects of the drug and the formulation. 2. Monitor for Adverse Events: Carefully observe and score any signs of ocular irritation, such as redness, swelling, or discharge, according to established guidelines. |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a prodrug that, upon topical administration to the eye, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. Latanoprost acid, a prostaglandin F2α analog, increases the outflow of aqueous humor through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide (NO), which increases aqueous humor outflow through the trabecular meshwork and Schlemm's canal (the conventional pathway).
Q2: Which animal models are most commonly used for studying this compound, and what are their key differences?
A2: Rabbits, dogs, cats, and non-human primates are commonly used in ophthalmic research. Key differences that can influence LBN response include:
-
Corneal Anatomy and Enzyme Activity: Rabbits have a large corneal surface area, making them suitable for topical drug studies. However, their corneal esterase activity differs from primates. The presence or absence of Bowman's layer can also affect drug penetration.
-
Outflow Pathways: The anatomy and physiology of the aqueous humor outflow pathways can vary between species, potentially altering the relative contributions of the uveoscleral and trabecular outflow pathways to IOP reduction.
-
Spontaneous vs. Induced Glaucoma Models: The choice between a spontaneous glaucoma model (e.g., in certain dog breeds) and an induced model of ocular hypertension can impact the translatability of the findings.
Q3: How does anesthesia affect IOP measurements in animal models?
A3: Anesthetic agents can significantly alter IOP, leading to confounding results. In rabbits, isoflurane inhalation without premedication has been shown to cause a sustained increase in IOP, while a combination of ketamine and xylazine can lead to a decrease in IOP. In non-human primates, injectable anesthesia with ketamine/dexmedetomidine can lower IOP. It is crucial to maintain a consistent and well-documented anesthetic protocol throughout the study.
Q4: What are some key experimental design considerations to minimize variability?
A4: To minimize variability in your LBN studies, consider the following:
-
Power Analysis: Conduct a power analysis to determine the appropriate number of animals per group.
-
Randomization and Masking: Randomize animals to treatment groups and mask the investigators performing measurements to avoid bias.
-
Baseline Measurements: Obtain stable and reliable baseline IOP measurements before initiating treatment.
-
Control Groups: Include both vehicle and positive control (e.g., latanoprost) groups.
-
Standardized Procedures: Standardize all procedures, including animal handling, drug administration, and IOP measurement techniques.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in various animal models.
Table 1: IOP-Lowering Efficacy of this compound in Different Animal Models
| Animal Model | Drug Concentration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Comparator | Comparator IOP Reduction (mmHg) | Reference |
| Ocular Hypertensive Rabbits | LBN 0.03% | 15.2 | 31% | Vehicle | - | |
| Ocular Hypertensive Rabbits | Latanoprost 0.03% | Not significant | - | Vehicle | - | |
| Glaucomatous Dogs | LBN 0.036% | - | - | Latanoprost 0.030% | - | |
| Ocular Hypertensive Primates | LBN 0.030% | - | - | Latanoprost 0.030% | - | |
| Cats with Feline Congenital Glaucoma | LBN 0.024% | 7.2 | 37.9% | Latanoprost 0.005% | 5.5 |
Table 2: Effects of Anesthesia on IOP in Rabbits
| Anesthetic Agent | Change in IOP from Baseline (mmHg) | Reference |
| Isoflurane (without premedication) | ~ +12 | |
| Ketamine + Xylazine | ~ -5 |
Experimental Protocols
Protocol 1: Topical Ocular Administration in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Acclimatization: Acclimatize animals to the facility and handling for at least one week prior to the study.
-
Baseline IOP Measurement: Measure baseline IOP in conscious, restrained animals using a calibrated tonometer at the same time each day for three consecutive days to establish a stable baseline.
-
Drug Formulation: Prepare this compound and vehicle solutions under sterile conditions.
-
Dosing: Instill a single 30 µL drop of the test article onto the central cornea of one eye. The contralateral eye can receive the vehicle as a control.
-
IOP Measurement Post-Dosing: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Ocular Observation: Examine eyes for any signs of irritation (e.g., hyperemia, chemosis, discharge) before and after dosing.
Protocol 2: Evaluation of LBN in a Laser-Induced Ocular Hypertension Model in Non-Human Primates
-
Animal Model: Cynomolgus monkeys.
-
Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each animal using an established laser photocoagulation method targeting the trabecular meshwork.
-
Confirmation of Hypertension: Confirm stable elevation of IOP above baseline for at least two weeks post-laser treatment.
-
Drug Administration: Following a washout period for any prior medications, administer this compound or vehicle topically to the hypertensive eye once daily for a specified duration.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals throughout the study.
-
Systemic Monitoring: Monitor for any systemic side effects.
-
Data Analysis: Compare the IOP-lowering effect of LBN to vehicle and/or a positive control.
References
- 1. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aalas [aalas.kglmeridian.com]
- 3. aalas [aalas.kglmeridian.com]
- 4. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Anesthesia on Intraocular Pressure Measured With Continuous Wireless Telemetry in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Latanoprostene Bunod in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing off-target effects and troubleshooting common issues when working with latanoprostene bunod in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active metabolites?
A1: this compound is a dual-action prodrug. In cell culture and in vivo, it is rapidly metabolized by esterases into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate is further metabolized to release nitric oxide (NO).[1] Therefore, the observed cellular effects are a combination of the activities of latanoprost acid and nitric oxide.
Q2: What are the primary on-target effects of this compound's active metabolites?
A2: The on-target effects are tissue-specific, primarily characterized in ocular tissues for the treatment of glaucoma.
-
Latanoprost acid is a selective agonist of the prostaglandin F2α receptor (FP receptor), a Gq-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.
-
Nitric Oxide (NO) activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This results in the relaxation of the trabecular meshwork and Schlemm's canal, increasing the conventional outflow of aqueous humor.[4][5]
Q3: What are the potential off-target effects of the latanoprost acid metabolite?
A3: While latanoprost acid is highly selective for the FP receptor, at higher concentrations it may interact with other prostanoid receptors. This cross-reactivity can lead to unintended signaling events in your cell-based assays.
Q4: What are the potential off-target effects of the nitric oxide (NO) metabolite?
A4: Nitric oxide is a highly reactive signaling molecule with numerous physiological roles. In cell-based assays, supra-physiological concentrations of NO can lead to a variety of off-target effects, including:
-
Cytotoxicity: High levels of NO can induce apoptosis or necrosis in a cell-type-dependent manner.
-
Modulation of other signaling pathways: NO can interact with various cellular components, including proteins and lipids, leading to alterations in signaling pathways unrelated to the canonical sGC-cGMP pathway.
-
Generation of reactive nitrogen species (RNS): NO can react with other molecules to form RNS, which can cause oxidative and nitrosative stress.
Q5: Are there any known direct effects of the butanediol mononitrate metabolite?
A5: Currently, there is limited evidence to suggest significant biological activity of butanediol mononitrate independent of its role as a nitric oxide donor. Its primary function appears to be the controlled release of NO.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular responses.
| Possible Cause | Troubleshooting Steps |
| Off-target receptor activation by latanoprost acid | 1. Confirm FP receptor expression: Verify that your cell line expresses the prostaglandin F2α (FP) receptor. If not, any observed effects are likely off-target. 2. Titrate the concentration: Use the lowest effective concentration of this compound to minimize engagement of lower-affinity off-target receptors. 3. Use a selective antagonist: Co-incubate with a selective FP receptor antagonist. If the response is blocked, it is likely on-target. If the response persists, it is off-target. 4. Compare with latanoprost: Run parallel experiments with latanoprost. Since both compounds release latanoprost acid, similar off-target effects from this metabolite should be observed. |
| Off-target effects of nitric oxide | 1. Use an NO scavenger: Co-incubate with an NO scavenger (e.g., c-PTIO) to confirm that the observed effect is NO-dependent. 2. Titrate the concentration: High concentrations of NO can be cytotoxic. Determine the optimal concentration range for your specific cell line. 3. Use a different NO donor: Compare the effects of this compound with a structurally different NO donor to see if the effect is specific to NO or the delivery molecule. |
| Cell line variability | 1. Low passage number: Use cells with a low passage number to ensure consistent phenotype and receptor expression. 2. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses. |
Problem 2: High background or low signal-to-noise ratio in assays.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | 1. Use appropriate controls: Include wells with cells and media only (no fluorescent dyes or antibodies) to determine the baseline autofluorescence. 2. Choose appropriate filters: Select filter sets that minimize the detection of autofluorescence. 3. Use a plate reader with background subtraction: If available, use a plate reader with the functionality to subtract background fluorescence. |
| Non-specific antibody binding (for immunoassays) | 1. Optimize antibody concentrations: Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background. 2. Use a high-quality blocking buffer: Test different blocking buffers (e.g., BSA, non-fat dry milk, commercial blockers) to find the most effective one for your system. 3. Increase wash steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Edge effects in 96-well plates | 1. Do not use the outer wells: Leave the perimeter wells of the 96-well plate empty or fill them with sterile PBS or media to create a humidity barrier. 2. Pre-incubate the plate: Allow the plate to equilibrate to room temperature before adding cells to minimize temperature gradients. 3. Use a humidified incubator: Ensure proper humidity levels in your incubator to reduce evaporation. |
Data Presentation
Table 1: Pharmacological Profile of Latanoprost Acid
| Parameter | Receptor | Value | Species | Assay Type |
| Kd | FP | 2.8 nM | Bovine | Radioligand Binding |
| IC50 | FP | 3.6 nM | Human | Radioligand Binding |
| IC50 | EP1 | >1000 nM | Human | Radioligand Binding |
| IC50 | EP2 | >1000 nM | Human | Radioligand Binding |
| IC50 | EP3 | ~500 nM | Human | Radioligand Binding |
| IC50 | EP4 | >1000 nM | Human | Radioligand Binding |
| IC50 | DP | >1000 nM | Human | Radioligand Binding |
| IC50 | IP | >1000 nM | Human | Radioligand Binding |
| IC50 | TP | >1000 nM | Human | Radioligand Binding |
Note: Data for latanoprost acid, the active metabolite of this compound. Data is compiled from various sources and may vary depending on the specific assay conditions.
Table 2: Representative IC50 Values for Nitric Oxide Donor-Induced Cytotoxicity
| NO Donor | Cell Line | IC50 | Assay |
| DETA/NO | MDA-MB-231 (Human Breast Cancer) | ~1 mM (for cytostasis) | Cell Count |
| JS-K | A549 (Human Lung Carcinoma) | ~0.5 µM | MTT Assay |
| PABA/NO | NIH3T3 (Mouse Embryonic Fibroblast) | ~10 µM | Cell Titer-Glo |
| GSNO | N2a (Mouse Neuroblastoma) | ~1 mM | WST-8 Assay |
Note: IC50 values for NO donors are highly dependent on the specific donor, cell type, and experimental conditions. This table provides representative examples and should not be considered absolute values for all scenarios.
Mandatory Visualizations
Caption: Metabolism and on-target signaling pathways of this compound.
References
Strategies to enhance the bioavailability of Latanoprostene Bunod in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latanoprostene Bunod (LBN) in preclinical settings. The information is designed to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of this drug.
Troubleshooting Guide
This guide addresses common problems encountered during preclinical studies with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Bioavailability in Ocular Tissue | Poor Corneal Penetration: LBN is a lipophilic prodrug that must cross the cornea. Formulation characteristics can significantly impact this process. | Optimize Formulation: • Excipient Selection: The presence of certain excipients can either hinder or enhance corneal permeation. For instance, some surfactants like Macrogolglycerol hydroxystearate 40 (MGHS 40) at high concentrations (5%) have been shown to decrease the corneal permeability of latanoprost, the active metabolite of LBN.[1] Conversely, the preservative benzalkonium chloride (BAC) has been investigated for its potential to enhance penetration, although studies have shown that its absence does not negatively impact latanoprost's corneal penetration.[1][2] • Consider Nanoformulations: Novel formulations such as nanoemulsions, liposomes, or nanoparticles can improve the solubility and corneal penetration of lipophilic drugs like LBN.[3] |
| Rapid Precorneal Clearance: The nasolacrimal drainage system can quickly remove topically applied drugs from the ocular surface. | Increase Formulation Viscosity: The use of viscosity-enhancing agents like Carbopol or hyaluronic acid can increase the residence time of the formulation on the ocular surface, allowing more time for drug absorption. | |
| High Variability in Results | Inconsistent Dosing Technique: Improper or inconsistent administration of eye drops can lead to significant variations in the amount of drug delivered. | Standardize Administration Protocol: Ensure a consistent drop volume and placement in the conjunctival sac for all animals. Provide adequate training to all personnel involved in dosing. |
| Animal Model Differences: Different animal species (e.g., rabbits, dogs, mice) can have variations in corneal thickness, tear turnover rate, and metabolism, leading to different pharmacokinetic profiles.[4] | Select Appropriate Animal Model: The choice of animal model should be justified based on the study objectives. Rabbits are a commonly used model for ocular pharmacokinetic studies. Beagles have also been used to evaluate the intraocular pressure (IOP)-lowering effects of LBN. | |
| Degradation of this compound or its Metabolites | Improper Sample Handling and Storage: LBN is an ester prodrug and its active metabolite, latanoprost acid, can be susceptible to degradation if samples are not handled and stored correctly. | Follow Strict Sample Processing Protocols: • Immediately process or freeze ocular tissue samples after collection. • Use appropriate extraction techniques, such as protein precipitation with methanol for aqueous humor or liquid-liquid extraction for more complex tissues like the ciliary body. • Store samples at -80°C until analysis. |
| Chemical Instability in Formulation: The pH and composition of the formulation can affect the stability of LBN. | Ensure Formulation Stability: Conduct stability studies of the formulation under relevant storage and experimental conditions. The commercial formulation of LBN is buffered to a pH of 5.5. | |
| Difficulty in Quantifying Low Concentrations of Metabolites | Insufficient Assay Sensitivity: LBN is rapidly metabolized, and the concentrations of the parent drug and its metabolites in ocular tissues can be very low. | Utilize a Highly Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for quantifying latanoprost acid in biological matrices due to its high sensitivity and selectivity. The lower limit of quantification (LLOQ) should be sufficiently low to detect the expected concentrations. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the key initial strategies to consider for enhancing the ocular bioavailability of this compound in a preclinical setting? A1: Key strategies include optimizing the formulation by selecting appropriate excipients to improve corneal penetration and increase residence time, as well as exploring advanced formulations like nanoemulsions or liposomes to enhance drug solubility and delivery.
-
Q2: How does the choice of surfactant impact the bioavailability of this compound? A2: The choice and concentration of a surfactant can significantly affect corneal permeation. For instance, studies on the active metabolite, latanoprost, have shown that formulations containing 5% Macrogolglycerol hydroxystearate 40 (MGHS 40) can lead to lower and slower corneal penetration compared to surfactant-free formulations.
-
Q3: Is the preservative benzalkonium chloride (BAC) necessary to enhance the corneal penetration of this compound? A3: While BAC has been thought to increase corneal penetration, preclinical studies on latanoprost have indicated that formulations without BAC show comparable corneal penetration to those containing it. Therefore, preservative-free formulations can be a viable option to reduce potential ocular surface toxicity without compromising bioavailability.
-
Q4: What are the potential benefits of using nanoformulations for this compound delivery? A4: Nanoformulations, such as nanoemulsions, can encapsulate the lipophilic LBN, potentially increasing its solubility in the aqueous tear film and improving its penetration through the cornea. This can lead to enhanced bioavailability and a more sustained therapeutic effect.
Experimental Design and Models
-
Q5: What are the recommended preclinical animal models for assessing the bioavailability of this compound? A5: Rabbits are a widely used and accepted model for ocular pharmacokinetic studies due to their larger eye size, which facilitates the collection of aqueous humor and other ocular tissues. Beagles are another relevant model, particularly for evaluating the pharmacodynamic effect of IOP reduction.
-
Q6: What in vitro models can be used to screen different this compound formulations for their potential to permeate the cornea? A6: In vitro models using reconstructed human corneal epithelium, such as the EpiCorneal™ tissue model, or cultured human corneal epithelial cells on permeable supports (e.g., Transwell® inserts) can be valuable tools for assessing corneal permeability of different formulations. These models can help in the early screening and selection of promising formulations before moving to in vivo studies.
Analytical Methods
-
Q7: What is the most appropriate analytical method for quantifying this compound and its active metabolite, latanoprost acid, in preclinical samples? A7: Due to the low concentrations expected in ocular tissues, a highly sensitive and specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of latanoprost acid.
-
Q8: What are the critical steps in sample preparation for the analysis of latanoprost acid in ocular tissues? A8: Critical steps include rapid tissue harvesting and freezing to prevent enzymatic degradation of the ester prodrug. For aqueous humor, a simple protein precipitation with a solvent like methanol is often sufficient. For more complex tissues like the cornea or ciliary body, a more rigorous liquid-liquid extraction is typically required to isolate the analyte from interfering substances.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on latanoprost formulations, which provide insights applicable to this compound.
Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following a Single Ocular Administration of Different 0.005% Latanoprost Formulations
| Formulation | Tissue | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) |
| A: Preservative-Free & Surfactant-Free | Aqueous Humor | 138 | 2 | 521 |
| Iris-Ciliary Body | 107 | 0.5 - 1 | 300 | |
| B: Surfactant-Free with 0.02% BAC | Aqueous Humor | 125 | 2 | 470 |
| Iris-Ciliary Body | 96 | 0.5 - 1 | 269 | |
| C: Preservative-Free with 5% MGHS 40 | Aqueous Humor | 55 | 2 | 210 |
| Iris-Ciliary Body | 34 | 0.5 - 1 | 97 |
Data adapted from a study by Rebika et al.
Table 2: In Vitro Corneal Permeability of Latanoprost from Different Formulations
| Formulation | Permeation Coefficient (Papp) (cm/s) |
| A: Preservative-Free & Surfactant-Free | ~8.5 x 10-6 |
| B: Surfactant-Free with 0.02% BAC | ~8.5 x 10-6 |
| C: Preservative-Free with 5% MGHS 40 | 3.14 x 10-6 |
Data adapted from a study using the EpiCorneal™ tissue model.
Detailed Experimental Protocols
1. Protocol for In Vitro Corneal Permeability Study using a Reconstructed Human Corneal Epithelium Model
-
Model: EpiCorneal™ tissue inserts or equivalent.
-
Procedure:
-
Culture the corneal tissue inserts according to the manufacturer's instructions until a stable transepithelial electrical resistance (TEER) is achieved, indicating monolayer confluence and integrity.
-
Transfer the inserts to a 12-well plate containing pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) in the basolateral (acceptor) compartment.
-
Apply the this compound test formulation to the apical (donor) compartment.
-
Incubate the plate at 37°C with 5% CO₂.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), collect samples from the acceptor compartment and replace with fresh, pre-warmed buffer.
-
Analyze the concentration of latanoprost acid in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.
-
2. Protocol for Quantification of Latanoprost Acid in Rabbit Aqueous Humor by LC-MS/MS
-
Sample Collection:
-
Following topical administration of the this compound formulation, euthanize the rabbits at specified time points.
-
Immediately collect aqueous humor using a 27- to 30-gauge needle.
-
Freeze the samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the aqueous humor samples on ice.
-
To 50 µL of aqueous humor, add 150 µL of cold methanol containing the internal standard (e.g., deuterated latanoprost acid).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 or C8 reversed-phase column.
-
Employ an isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a modifier (e.g., formic acid).
-
Utilize a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for latanoprost acid and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantify the concentration of latanoprost acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Visualizations
Caption: Metabolism and dual mechanism of action of this compound.
References
Technical Support Center: Managing Adverse Effects of Latanoprostene Bunod in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Latanoprostene Bunod in long-term animal studies. The information is designed to help manage potential adverse effects and ensure the welfare of the animal subjects while maintaining the integrity of the research.
Troubleshooting Guides
This section offers practical guidance for specific adverse effects that may be encountered during long-term administration of this compound in animal models.
Issue: Conjunctival Hyperemia (Redness) and Ocular Irritation
Description: One of the most common adverse effects observed with topical prostaglandin analogs is conjunctival hyperemia, characterized by redness of the conjunctiva. This can be accompanied by signs of ocular irritation such as excessive blinking (blepharospasm), tearing (epiphora), or rubbing of the eyes.
Troubleshooting Steps:
-
Initial Assessment:
-
Perform a thorough ophthalmic examination to assess the severity of the hyperemia and rule out other potential causes of ocular irritation, such as corneal ulceration or infection.[1]
-
Document the findings with photographs and a standardized scoring system (e.g., a scale from mild to severe).
-
-
Supportive Care:
-
Dose and Frequency Evaluation:
-
Review the current dosage and administration frequency. In some cases, reducing the frequency of administration (if scientifically permissible) may alleviate irritation.
-
Ensure proper administration technique to minimize the volume of the drop and prevent overflow onto the surrounding skin, which can also cause irritation.
-
-
Consideration of Vehicle Effects:
-
If a control group is being treated with the vehicle solution, compare the incidence and severity of hyperemia between the groups to determine if the excipients are contributing to the irritation.
-
-
Veterinary Consultation and Analgesia:
-
Consult with the attending veterinarian to discuss the clinical findings.
-
In cases of significant discomfort, the veterinarian may recommend the use of systemic analgesics, provided they do not interfere with the study's endpoints.
-
-
Humane Endpoints:
Issue: Increased Eyelash Growth (Trichomegaly)
Description: Long-term administration of prostaglandin analogs can lead to an increase in the length, thickness, and pigmentation of eyelashes. While generally a cosmetic issue in humans, in animal models it can potentially lead to corneal irritation if the lashes grow inward.
Troubleshooting Steps:
-
Regular Monitoring:
-
Routinely examine the direction of eyelash growth during ophthalmic examinations.
-
-
Trimming:
-
If eyelashes are observed to be touching the cornea, they can be carefully trimmed by trained personnel to prevent corneal abrasion. This should be done with appropriate restraint to ensure the safety of the animal.
-
-
Documentation:
-
Document all instances of eyelash trimming to maintain a complete record of study-related procedures.
-
Issue: Iris Pigmentation Changes
Description: An increase in the brown pigmentation of the iris has been reported with long-term use of prostaglandin analogs. This is due to an increase in the number of melanosomes within the melanocytes of the iris stroma.
Troubleshooting Steps:
-
Baseline Documentation:
-
It is crucial to have high-quality baseline photographs of the iris of each animal before the start of the study.
-
-
Periodic Photographic Monitoring:
-
Capture photographs of the iris at regular intervals throughout the study to document any changes in pigmentation.
-
-
Assessment:
-
This is generally a non-painful, cosmetic change and is not expected to affect the animal's welfare or the functional outcomes of most studies. However, it should be noted as a drug-related finding.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects to expect in long-term animal studies with this compound?
A1: Based on preclinical studies, the most frequently observed adverse effects are localized to the eye. These include conjunctival hyperemia, growth of eyelashes, eye irritation, and eye pain. Systemic side effects are uncommon with topical administration.
Q2: How can we minimize ocular irritation during topical administration?
A2: Proper administration technique is key. Use the smallest effective drop volume to minimize overflow onto the eyelids and surrounding skin. A 5-minute interval between the administration of different topical drugs is recommended to prevent washout. If using multiple topical medications, solutions and suspensions should be applied before more viscous formulations like gels and ointments.
Q3: Is it necessary to use a vehicle-only control group in our long-term study?
A3: Yes, a vehicle-only control group is highly recommended. This allows you to differentiate adverse effects caused by the active pharmaceutical ingredient (this compound) from those potentially caused by the excipients in the formulation.
Q4: What are the recommended ophthalmic monitoring procedures for a long-term study?
A4: A comprehensive ophthalmic monitoring plan should be in place. This should include:
-
Pre-study examination: To establish a baseline for each animal.
-
Regular in-life examinations: Including slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Intraocular pressure (IOP) measurements.
-
Scoring of ocular irritation: Using a standardized grading system.
-
Fundus photography: To document the health of the retina and optic nerve.
Q5: What are the humane endpoints to consider for severe ocular adverse effects?
A5: Humane endpoints should be established in the study protocol and are determined in consultation with the IACUC and veterinary staff. For ocular studies, humane endpoints may include:
-
Severe, irreversible corneal opacity.
-
Persistent, uncontrolled ocular pain or distress.
-
Significant vision loss that compromises the animal's well-being. The goal is to end the study for an individual animal before the onset of severe or unrelieved pain and distress.
Quantitative Data on Adverse Effects
The following tables summarize quantitative data on ocular adverse events from a 52-week study in human subjects with open-angle glaucoma or ocular hypertension, which can provide insights into potential findings in long-term animal studies.
Table 1: Incidence of Most Frequently Reported Ocular Adverse Events (AEs) in a 52-Week Study
| Adverse Event | Study Eyes (n=130) | Treated Fellow Eyes (n=126) |
| Conjunctival Hyperemia | 17.7% | 16.7% |
| Growth of Eyelashes | 16.2% | 16.7% |
| Eye Irritation | 11.5% | 11.9% |
| Eye Pain | 10.0% | 10.3% |
Table 2: Investigator-Assessed Conjunctival Hyperemia Severity Over 52 Weeks
| Severity | Baseline | Week 4 | Week 52 |
| Study Eyes (n=130) | |||
| Mild | 15.4% | 20.0% | 19.8% |
| Moderate | 0% | 0.8% | 0.8% |
| Treated Fellow Eyes (n=126) | |||
| Mild | 14.3% | 18.3% | 19.0% |
| Moderate | 0% | 0% | 0% |
Experimental Protocols
Protocol: Ocular Tolerability Study in Rabbits
This protocol is a generalized example for assessing the ocular tolerability of a topical ophthalmic solution like this compound.
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular irritation studies.
-
Groups:
-
Group 1: Low dose this compound
-
Group 2: High dose this compound
-
Group 3: Vehicle control
-
Group 4: Saline control
-
-
Administration:
-
A single drop (e.g., 30 µL) is administered topically to one eye of each rabbit at specified intervals (e.g., once or twice daily). The contralateral eye can serve as an untreated control.
-
-
Observations:
-
Hourly observations for the first few hours after the initial dose, then daily.
-
Ocular irritation is scored using a modified Draize scoring system, evaluating the cornea, iris, and conjunctiva.
-
Comprehensive ophthalmic examinations, including slit-lamp biomicroscopy and indirect ophthalmoscopy, are performed at baseline and at specified time points throughout the study.
-
-
Duration: The duration can range from a single-dose study to repeated-dose studies lasting several weeks or months.
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for a Long-Term Ocular Study
Caption: Generalized workflow for a long-term ocular toxicity study.
References
Technical Support Center: Enhancing Translational Relevance in Preclinical Latanoprostene Bunod Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with latanoprostene bunod in preclinical settings. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, aiming to improve the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound (LBN) is a nitric oxide (NO)-donating prostaglandin F2α analog. Upon topical administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[1] Latanoprost acid, a prostaglandin analog, primarily increases the outflow of aqueous humor through the uveoscleral pathway. Butanediol mononitrate releases nitric oxide, which enhances aqueous humor outflow through the conventional trabecular meshwork pathway.[1][2] This dual action results in a more significant reduction in intraocular pressure (IOP) compared to prostaglandin analogs alone.[1]
Q2: Which animal models are most relevant for preclinical this compound studies?
A2: Rabbits, dogs, and non-human primates are commonly used animal models for studying the IOP-lowering effects of this compound.[3] Rabbits are frequently used for initial efficacy and safety screening. Dogs, particularly those with naturally occurring glaucoma, can provide valuable insights into the drug's effect in a diseased state. Non-human primates with laser-induced ocular hypertension are considered a highly translational model due to the anatomical and physiological similarities of their eyes to human eyes.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound activates two primary signaling pathways. The latanoprost acid component binds to prostaglandin F (FP) receptors, leading to downstream signaling that remodels the extracellular matrix of the ciliary muscle, thereby increasing uveoscleral outflow. The nitric oxide (NO) component activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which results in the relaxation of the trabecular meshwork and Schlemm's canal cells, increasing conventional outflow.
Troubleshooting Guides
Intraocular Pressure (IOP) Measurement
Q: My IOP readings in rabbits show high variability. What are the common causes and how can I minimize this?
A: High variability in IOP measurements in rabbits is a common challenge. Several factors can contribute to this:
-
Animal Stress and Restraint: Improper handling and restraint can cause stress, leading to transient IOP spikes.
-
Solution: Acclimatize the rabbits to the handling and measurement procedures. Use a consistent and gentle restraint technique. Ensure the animal's neck is not compressed, as this can artificially elevate IOP.
-
-
Tonometer Calibration and Technique: Inaccurate calibration or inconsistent application of the tonometer can lead to significant errors.
-
Solution: Calibrate the tonometer daily or before each use according to the manufacturer's instructions. For rebound tonometers like the TonoVet, ensure the probe is perpendicular to the central cornea for each measurement. For applanation tonometers, avoid applying excessive pressure on the globe with the eyelids.
-
-
Corneal Properties: Rabbit corneas are thinner and more elastic than human corneas, which can affect the accuracy of some tonometers.
-
Solution: Rebound tonometry is often preferred for rabbits as it is less affected by corneal thickness. If using an applanation tonometer, be aware that it may underestimate the true IOP.
-
-
Anesthesia: Anesthetics can influence IOP.
-
Solution: If anesthesia is necessary, use a consistent anesthetic regimen and allow for a stabilization period before measurement. Whenever possible, perform measurements on conscious, well-acclimatized animals to avoid the confounding effects of anesthesia.
-
Q: I am getting inconsistent results with my tonometer. How do I troubleshoot the device?
A: Inconsistent tonometer readings can stem from the device itself. Here are some troubleshooting steps:
-
Check Calibration: Verify the tonometer's calibration using the manufacturer-provided calibration tool. Recalibrate if the readings are outside the acceptable range (typically ±0.5 mmHg).
-
Inspect the Probe/Tip: For rebound tonometers, ensure the probe is clean, undamaged, and moves freely. For applanation tonometers, check the prism for chips or scratches.
-
Review Your Technique: Ensure you are following the standardized protocol for the specific tonometer you are using. Inconsistent placement on the cornea or incorrect angle of application can lead to variability.
-
Consider Environmental Factors: Factors such as room temperature and humidity are generally not a major source of error, but extreme variations should be avoided.
-
Contact Manufacturer Support: If you have ruled out user error and the device is still providing inconsistent readings, contact the manufacturer for service or repair.
Aqueous Humor Outflow Facility Measurement
Q: My ex vivo outflow facility measurements in mouse eyes are not reproducible. What are the critical factors to control?
A: Ex vivo outflow facility measurements are sensitive to several experimental variables. Controlling these factors is key to obtaining reproducible data:
-
Hydration: Dehydration of the eye can artificially alter outflow.
-
Solution: Keep the enucleated eye immersed in a balanced salt solution during the experiment to prevent dehydration.
-
-
Temperature: Outflow facility is temperature-dependent.
-
Solution: Maintain a constant and physiological temperature (around 35-37°C) for the perfusion medium and the eye.
-
-
Anterior Chamber Deepening: Perfusion can cause the iris to bow posteriorly, artificially increasing outflow.
-
Solution: Place the perfusion cannula in the posterior chamber to avoid deepening the anterior chamber.
-
-
Perfusion Pressure: The relationship between flow and pressure can be non-linear.
-
Solution: Use a multi-step constant pressure perfusion protocol to accurately characterize the pressure-flow relationship.
-
-
Time Post-Enucleation: Tissue viability decreases over time.
-
Solution: Perform experiments as soon as possible after enucleation, ideally within a few hours.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound on Intraocular Pressure (IOP) Reduction in Various Animal Models
| Animal Model | LBN Concentration | Comparator | Maximum IOP Reduction (vs. Baseline/Vehicle) | Time to Maximum Effect | Reference |
| Ocular Hypertensive Rabbits | 0.036% | Vehicle | ~13.2 mmHg (44%) | 2 hours | |
| Glaucomatous Dogs | 0.036% | Vehicle | Not specified | Not specified | |
| Ocular Hypertensive Primates | 0.030% | Vehicle | Not specified | Not specified | |
| Cats with Feline Congenital Glaucoma | 0.024% | Latanoprost 0.005% | 37.9% | 4 hours | |
| Normal Beagle Dogs | Not specified | Latanoprost | 5.5 mmHg lower than fellow eye | Day 5 |
Experimental Protocols
Protocol for IOP Measurement in Rabbits using a Rebound Tonometer (TonoVet)
-
Animal Acclimatization: Acclimatize the rabbits to the restraint and measurement procedure for several days before the experiment to minimize stress-induced IOP fluctuations.
-
Animal Restraint: Gently restrain the rabbit using an appropriate method, ensuring no pressure is applied to the neck or jugular veins.
-
Tonometer Preparation: Insert a new, clean probe into the tonometer. Turn on the device and select the appropriate setting (e.g., 'd' mode for rabbits).
-
Positioning: Hold the tonometer horizontally and position the tip approximately 4-8 mm from the rabbit's central cornea.
-
Measurement: Press the measurement button to gently propel the probe towards the cornea. The device will take a reading upon impact and rebound.
-
Data Acquisition: Obtain a series of six consecutive readings. The tonometer will automatically calculate the average and display the final IOP measurement. An audible beep will indicate a successful reading.
-
Data Recording: Record the IOP value. If the variability between readings is high, discard the measurement and repeat the process.
-
Post-measurement: Return the rabbit to its cage. Clean the tonometer according to the manufacturer's instructions.
Protocol for Ex Vivo Aqueous Humor Outflow Facility Measurement in Mouse Eyes
-
Eye Enucleation: Euthanize the mouse and immediately enucleate the eye, taking care to leave a portion of the optic nerve attached.
-
Mounting: Place the enucleated eye in a temperature-controlled chamber filled with perfusion medium (e.g., Dulbecco's Modified Eagle Medium).
-
Cannulation: Under a dissecting microscope, insert a 33-gauge cannula connected to a perfusion system into the anterior chamber through the cornea.
-
Perfusion: Perfuse the eye with the medium at a series of constant pressures (e.g., 5, 10, 15, 20, 25 mmHg).
-
Flow Rate Measurement: At each pressure step, allow the flow rate to stabilize and then record the steady-state flow rate using a flow sensor.
-
Data Analysis: Plot the steady-state flow rate as a function of perfusion pressure. The slope of the linear portion of this relationship represents the outflow facility (in µL/min/mmHg).
Protocol for cGMP Quantification in Aqueous Humor using ELISA
-
Sample Collection: Collect aqueous humor from the anterior chamber of the eye using a 30-gauge needle under a microscope. Immediately freeze the sample at -80°C until analysis.
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed in the commercial cGMP ELISA kit manual. This typically involves reconstituting buffers and preparing a standard curve.
-
Assay Procedure (Competitive ELISA): a. Add standards and samples to the wells of the microplate pre-coated with a cGMP antibody. b. Add a fixed amount of HRP-labeled cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody. c. Incubate the plate for the time specified in the protocol (e.g., 2 hours at room temperature). d. Wash the plate to remove unbound reagents. e. Add a substrate solution (e.g., TMB) that will react with the HRP to produce a color change. f. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of cGMP in the samples by comparing their absorbance values to the standard curve. The color intensity will be inversely proportional to the amount of cGMP in the sample.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General experimental workflow for preclinical this compound studies.
References
Validation & Comparative
A Comparative Analysis of Latanoprostene Bunod and Netarsudil for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
The management of elevated intraocular pressure (IOP) is a cornerstone of glaucoma therapy. In the landscape of IOP-lowering agents, Latanoprostene Bunod and Netarsudil have emerged as notable therapeutic options with distinct mechanisms of action. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development in ophthalmology.
Mechanisms of Action: A Dual Approach vs. Targeted Outflow Enhancement
This compound: A Dual-Action Prostaglandin Analog
This compound is a single molecule that, upon administration, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate, which releases nitric oxide (NO).[1] This dual-component system targets both the uveoscleral and trabecular meshwork outflow pathways to reduce IOP.[1]
-
Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid increases aqueous humor outflow primarily through the uveoscleral pathway, the secondary drainage route in the eye.[1]
-
Nitric Oxide (NO): The release of NO enhances outflow through the conventional trabecular meshwork pathway. NO activates soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal cells.
Netarsudil: A Rho Kinase Inhibitor with a Triple-Action Mechanism
Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor that primarily enhances aqueous humor outflow through the trabecular meshwork. By inhibiting ROCK, Netarsudil is believed to reduce the contractility of trabecular meshwork cells, leading to increased outflow. Additionally, Netarsudil has been shown to lower episcleral venous pressure and may also decrease aqueous humor production.
Comparative Efficacy in Adjunctive Therapy
Direct, prospective, head-to-head clinical trials comparing this compound and Netarsudil are limited. The available data primarily comes from retrospective cohort studies, particularly in the context of adjunctive therapy for patients with glaucoma who are on other IOP-lowering medications.
A multi-center, retrospective cohort study by Shah et al. (2022) assessed the effectiveness of adjunctive Netarsudil 0.02% and this compound 0.024% in glaucoma patients. The study included 95 eyes (95 patients) on Netarsudil and 41 eyes (41 patients) on this compound. At the final visit, the mean IOP reduction was 3.9 ± 4.6 mmHg (17.5 ± 6.0%) with Netarsudil and 2.9 ± 3.7 mmHg (13.6 ± 16.3%) with this compound.
Another retrospective cohort study by Woolf et al. (2022) compared the efficacy of adding Netarsudil 0.02% to a regimen of maximum medical therapy (MMT) versus exchanging a prostaglandin analog (PGA) for this compound 0.024% in patients with primary open-angle glaucoma (POAG) already on four classes of MMT. The study analyzed data from 35 eyes in 35 patients. The addition of Netarsudil resulted in a significantly greater IOP reduction compared to exchanging a PGA for this compound. An earlier abstract by the same group reported a -21% IOP reduction with the addition of Netarsudil (n=13) compared to a -3% IOP reduction when a PGA was exchanged for this compound (n=5) in a similar patient population on MMT.
Table 1: Comparative IOP Reduction in Adjunctive Therapy (Retrospective Data)
| Study | Drug and Intervention | Patient Population | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) |
| Shah et al. (2022) | Netarsudil 0.02% (adjunctive) | Glaucoma patients | 3.9 ± 4.6 | 17.5 ± 6.0 |
| This compound 0.024% (adjunctive) | Glaucoma patients | 2.9 ± 3.7 | 13.6 ± 16.3 | |
| Woolf et al. (2020, Abstract) | Netarsudil 0.02% (added to MMT) | POAG on MMT | Not Reported | -21 |
| This compound 0.024% (exchanged for PGA in MMT) | POAG on MMT | Not Reported | -3 |
Experimental Protocols
The following provides an overview of the methodologies from the key comparative retrospective studies.
Shah et al. (2022) - Retrospective, Multi-center Cohort Study
-
Objective: To assess the effectiveness and safety of adjunctive topical Netarsudil 0.02% and this compound 0.024% in glaucoma patients.
-
Study Design: A retrospective review of medical records from five tertiary care centers.
-
Participants: Patients with a diagnosis of glaucoma who were treated with either Netarsudil 0.02% or this compound 0.024% as adjunctive therapy.
-
Outcome Measures: The primary outcomes were the mean absolute and relative IOP reduction from baseline. Adverse reactions and reasons for discontinuation were also reported.
-
Data Collection: Patient demographics, clinical characteristics, and IOP measurements were extracted from electronic medical records.
-
Statistical Analysis: One-way analysis of variance, Kruskal-Wallis rank sum test, and Mann Whitney U test were used to compare the outcomes between the two groups.
Woolf et al. (2022) - Single-center Retrospective Cohort Study
-
Objective: To compare the efficacy of Netarsudil 0.02% and this compound 0.024% as adjuncts to traditional 4-class maximum medical therapy (MMT) in patients with primary open-angle glaucoma (POAG).
-
Study Design: A retrospective chart review of patients from a university glaucoma clinic between 2017 and 2021 with a follow-up of 30-90 days.
-
Participants: Patients with POAG already taking 4-class MMT who either had Netarsudil added to their regimen (n=24) or had their current prostaglandin analog (PGA) exchanged for this compound (n=11). Patients with prior surgery other than selective laser trabeculoplasty or cataract extraction >1 year prior were excluded.
-
Intervention:
-
Netarsudil Group: Addition of Netarsudil 0.02% to existing MMT.
-
This compound Group: Exchange of the current PGA for this compound 0.024%, while continuing other MMT medications.
-
-
Outcome Measures: Absolute IOP reduction (IOPR) in mmHg, percent IOPR, and the proportion of patients achieving >10% IOPR.
-
Statistical Analysis: The study used statistical tests to compare the IOP reduction between the two groups. The 2020 abstract by the same group specified the use of a two-tailed t-test.
Summary and Future Directions
The available evidence from retrospective studies suggests that both this compound and Netarsudil are effective in lowering IOP when used as adjunctive therapy. In the specific context of patients already on maximum medical therapy, the addition of Netarsudil appears to provide a greater IOP-lowering effect than exchanging a prostaglandin analog for this compound.
It is crucial to acknowledge the limitations of the current data. Retrospective studies are subject to inherent biases, and the patient populations in the compared studies had different baseline characteristics and interventions. Therefore, these findings should be interpreted with caution.
To provide a more definitive comparison of the efficacy of this compound and Netarsudil, prospective, randomized, double-masked, head-to-head clinical trials are warranted. Such studies should evaluate these agents as both monotherapy and adjunctive therapy in diverse patient populations with open-angle glaucoma and ocular hypertension. These future investigations will be instrumental in guiding clinical practice and informing the development of next-generation IOP-lowering therapies.
References
Validating the Nitric Oxide-Mediated Effects of Latanoprostene Bunod In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Latanoprostene Bunod's performance with other key alternatives for the management of elevated intraocular pressure (IOP) in glaucoma. We delve into the experimental data that validates its unique nitric oxide (NO)-mediated mechanism of action.
Executive Summary
This compound is a novel intraocular pressure-lowering agent that uniquely leverages a dual mechanism of action.[1] It is a single molecule that, upon administration, metabolizes into two active moieties: latanoprost acid and a nitric oxide (NO)-donating entity, butanediol mononitrate.[2][3] Latanoprost acid enhances aqueous humor outflow through the uveoscleral pathway, a mechanism shared with other prostaglandin analogs.[2] The distinguishing feature of this compound is the release of nitric oxide, which increases aqueous humor outflow through the trabecular meshwork, the primary drainage pathway of the eye.[2] This dual action results in a greater IOP-lowering effect compared to its individual components or other commonly used glaucoma medications.
Comparative Performance Analysis
Clinical trial data from the VOYAGER, APOLLO, and LUNAR studies demonstrate the superior IOP-lowering efficacy of this compound 0.024% compared to both latanoprost 0.005% and timolol maleate 0.5%.
Table 1: Intraocular Pressure Reduction from Baseline in Clinical Trials
| Study | Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Percentage of Patients with IOP Reduction ≥25% | Percentage of Patients with Mean IOP ≤18 mmHg |
| VOYAGER (vs. Latanoprost) | This compound 0.024% | 9.0 | - | - |
| Latanoprost 0.005% | 7.8 | - | - | |
| APOLLO (vs. Timolol) | This compound 0.024% | 7.7 - 9.1 | 34.9% | 22.9% |
| Timolol Maleate 0.5% | 6.6 - 8.0 | 19.5% | 11.3% | |
| LUNAR (vs. Timolol) | This compound 0.024% | 7.5 - 8.8 | 31.0% | 17.7% |
| Timolol Maleate 0.5% | 6.6 - 7.9 | 18.5% | 11.1% |
Data presented as ranges where applicable, reflecting measurements at various time points during the studies.
Validating the Nitric Oxide-Mediated Effects
The nitric oxide-donating moiety of this compound is key to its enhanced efficacy. The released NO activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway in the trabecular meshwork cells. This leads to cytoskeletal relaxation and increased outflow of aqueous humor.
In Vivo Evidence
Preclinical studies in various animal models have provided strong evidence for the NO-mediated effects of this compound:
-
FP Receptor Knockout Mice: In mice lacking the prostaglandin F receptor, latanoprost had no effect on IOP, while this compound still produced a significant IOP reduction, demonstrating the independent action of the NO component.
-
Rabbit Models: In rabbits with transiently induced ocular hypertension, this compound demonstrated a more pronounced IOP-lowering effect compared to latanoprost.
-
Increased cGMP Levels: Administration of this compound in rabbits led to increased levels of cGMP in the aqueous humor and iris-ciliary body, confirming the engagement of the NO signaling pathway.
Signaling Pathway
Caption: Nitric oxide signaling pathway of this compound.
Experimental Protocols
Measurement of Aqueous Humor Outflow Facility in Rabbits
This protocol is adapted from methodologies used to assess the effects of IOP-lowering drugs on aqueous humor dynamics.
Objective: To determine the total outflow facility in conscious rabbits after topical administration of this compound or a comparator.
Materials:
-
New Zealand White rabbits
-
This compound ophthalmic solution (0.024%)
-
Comparator drug (e.g., Latanoprost 0.005% or Timolol 0.5%)
-
Vehicle control
-
Pneumatic tonometer
-
Topical anesthetic (e.g., proparacaine HCl)
Procedure:
-
Baseline IOP Measurement: Acclimatize the rabbits to the handling and measurement procedures. Instill a drop of topical anesthetic. Measure the baseline intraocular pressure (IOP) in both eyes using a pneumatic tonometer.
-
Drug Administration: Instill a single drop of the test article (this compound, comparator, or vehicle) into one eye of each rabbit. The contralateral eye can serve as a control.
-
Post-Dose IOP Monitoring: Measure IOP at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.
-
Outflow Facility Calculation: a. At a selected time point post-dosing, apply a fixed, increased pressure to the eye for a set duration (e.g., 2 minutes) using digital pressure through the eyelids, while monitoring the IOP with the tonometer. b. Record the IOP immediately before and after the pressure application. c. The increased aqueous outflow due to the elevated pressure is calculated based on the change in IOP and the pressure-volume relationship for the rabbit eye. d. The outflow facility (C) is then calculated using the formula: C = ΔV / (ΔP * t), where ΔV is the change in aqueous volume, ΔP is the applied pressure difference, and t is the duration of pressure application.
-
Data Analysis: Compare the outflow facility values between the treated and control eyes, and between the different treatment groups.
In Vivo Validation of NO-Mediated Effects using FP Receptor Knockout Mice
This experimental workflow is designed to isolate and confirm the contribution of the nitric oxide pathway to the IOP-lowering effect of this compound.
Caption: Experimental workflow for in vivo validation.
Conclusion
The in vivo data from both preclinical and clinical studies strongly support the dual mechanism of action of this compound. The nitric oxide-donating component provides a distinct and additive IOP-lowering effect by targeting the trabecular meshwork pathway. This results in a more robust reduction in intraocular pressure compared to prostaglandin analogs or beta-blockers alone, offering a valuable therapeutic option for the management of open-angle glaucoma and ocular hypertension.
References
A Comparative Analysis of Latanoprostene Bunod Clinical Trial Data for Ocular Hypertension and Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for Latanoprostene Bunod (LBN), a nitric oxide-donating prostaglandin F2α analog, against key comparators Latanoprost and Timolol Maleate. The information is compiled from the pivotal VOYAGER, LUNAR, APOLLO, and JUPITER clinical trials to support research and drug development efforts in the field of ophthalmology.
Mechanism of Action
This compound exerts its intraocular pressure (IOP)-lowering effect through a dual mechanism of action. Upon administration, it is metabolized into two active moieties: latanoprost acid and butanediol mononitrate. The butanediol mononitrate further breaks down to release nitric oxide (NO).
-
Latanoprost Acid: This component is a prostaglandin F2α analog that primarily increases the uveoscleral outflow of aqueous humor. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix and a subsequent decrease in hydraulic resistance.
-
Nitric Oxide (NO): The release of NO enhances the conventional (trabecular) outflow of aqueous humor. NO activates the soluble guanylate cyclase (sGC) pathway, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation of the trabecular meshwork and Schlemm's canal cells.
This dual-pathway action is designed to provide a more robust IOP-lowering effect compared to agents that target a single outflow pathway.
Data Presentation: Efficacy and Safety from Pivotal Trials
The following tables summarize the key efficacy and safety data from the VOYAGER, LUNAR, APOLLO, and JUPITER clinical trials.
Efficacy Data: Intraocular Pressure Reduction
Table 1: VOYAGER Study - Mean Change from Baseline in Diurnal IOP (mmHg) at Day 28 [1][2][3]
| Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Mean Change from Baseline (mmHg) | P-value vs. Latanoprost |
| LBN 0.006% | 82 | 25.8 | -7.6 | NS |
| LBN 0.012% | 85 | 25.9 | -8.1 | NS |
| LBN 0.024% | 83 | 26.0 | -9.0 | 0.005 |
| LBN 0.040% | 81 | 25.9 | -8.9 | 0.009 |
| Latanoprost 0.005% | 82 | 25.7 | -7.8 | - |
Table 2: APOLLO and LUNAR Studies - Mean IOP (mmHg) at 3 Months [4][5]
| Study | Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Month 3 Mean Diurnal IOP (mmHg) | P-value vs. Timolol |
| APOLLO | LBN 0.024% | 264 | 26.7 | 17.8 - 18.9 | <0.002 (all timepoints) |
| Timolol 0.5% | 123 | 26.5 | 19.0 - 19.7 | - | |
| LUNAR | LBN 0.024% | 259 | 26.6 | 17.8 - 18.2 | ≤0.025 (8 of 9 timepoints) |
| Timolol 0.5% | 128 | 26.4 | 19.1 - 19.2 | - |
Table 3: JUPITER Study - Mean IOP (mmHg) Over 52 Weeks
| Timepoint | N | Mean IOP (mmHg) | Mean Reduction from Baseline (mmHg) | P-value vs. Baseline |
| Baseline | 130 | 19.6 | - | - |
| Week 4 | 130 | 15.3 | 4.3 | <0.001 |
| Week 12 | 128 | 14.8 | 4.8 | <0.001 |
| Week 28 | 125 | 14.5 | 5.1 | <0.001 |
| Week 52 | 121 | 14.4 | 5.2 | <0.001 |
Safety Data: Ocular Adverse Events
Table 4: Incidence of Most Common Ocular Adverse Events in the Study Eye (%)
| Adverse Event | VOYAGER (LBN 0.024%) | VOYAGER (Latanoprost) | APOLLO (LBN 0.024%) | APOLLO (Timolol) | LUNAR (LBN 0.024%) | LUNAR (Timolol) | JUPITER (LBN 0.024%) |
| Conjunctival Hyperemia | 4.8 | 8.5 | 5.3 | 1.5 | 8.5 | 1.6 | 17.7 |
| Eye Irritation | 3.6 | 0 | 4.2 | 3.8 | 5.8 | 2.3 | 11.5 |
| Eye Pain | 2.4 | 1.2 | 3.0 | 0.8 | 3.5 | 0.8 | 10.0 |
| Instillation Site Pain | 2.4 | 0 | 1.9 | 0.8 | 2.3 | 0.8 | - |
| Growth of Eyelashes | - | - | - | - | - | - | 16.2 |
Experimental Protocols
VOYAGER Study (NCT01223378)
-
Study Design: A Phase 2, randomized, investigator-masked, parallel-group, dose-ranging study.
-
Objective: To assess the efficacy and safety of four different concentrations of LBN compared with Latanoprost 0.005% in reducing IOP in subjects with open-angle glaucoma (OAG) or ocular hypertension (OHT).
-
Patient Population: Adults (≥18 years) with OAG or OHT in one or both eyes, with a baseline IOP between 24 and 36 mmHg in at least one eye.
-
Treatment: Subjects were randomized to one of five treatment groups: LBN 0.006%, 0.012%, 0.024%, 0.040%, or Latanoprost 0.005%. One drop was self-administered in the study eye(s) once daily in the evening for 28 days.
-
Primary Efficacy Endpoint: The reduction in mean diurnal IOP at Day 28. Diurnal IOP was calculated as the average of IOP measurements at 8:00, 12:00, and 16:00.
APOLLO (NCT01749904) and LUNAR (NCT01749930) Studies
-
Study Design: Two independent, Phase 3, randomized, multicenter, double-masked, parallel-group, non-inferiority clinical trials.
-
Objective: To compare the IOP-lowering effect of LBN 0.024% with Timolol Maleate 0.5% in subjects with OAG or OHT.
-
Patient Population: Adults (≥18 years) with a diagnosis of OAG or OHT in one or both eyes and a baseline IOP between 25 and 36 mmHg.
-
Treatment: Subjects were randomized (2:1) to receive either LBN 0.024% once daily in the evening and a placebo in the morning, or Timolol 0.5% twice daily for 3 months.
-
Primary Efficacy Endpoint: IOP in the study eye measured at nine time points (8:00, 12:00, and 16:00 at Week 2, Week 6, and Month 3).
JUPITER Study (NCT01895972)
-
Study Design: A Phase 3, single-arm, multicenter, open-label study.
-
Objective: To evaluate the long-term safety and efficacy of LBN 0.024% in Japanese subjects with OAG or OHT.
-
Patient Population: Japanese adults (≥20 years) with OAG or OHT and a mean IOP between 15 and 36 mmHg.
-
Treatment: One drop of LBN 0.024% was self-administered in the affected eye(s) once daily in the evening for 52 weeks.
-
Primary Efficacy Endpoint: Absolute and percent reductions from baseline in IOP at each study visit.
Experimental Workflow
The typical workflow for the pivotal Phase 3 clinical trials (APOLLO and LUNAR) is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. A randomised, controlled comparison of this compound and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, controlled comparison of this compound and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results - Clinical Review Report: this compound (Vyzulta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound 0.024% versus Timolol Maleate 0.5% in Subjects with Open-Angle Glaucoma or Ocular Hypertension The APOLLO Study [escholarship.org]
A Comparative Analysis of Latanoprostene Bunod's Impact on Ocular Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Latanoprostene Bunod (LBN) and its effects on ocular blood flow, benchmarked against other leading prostaglandin analogs. LBN stands out as a nitric oxide (NO)-donating prostaglandin F2α analog, uniquely designed to lower intraocular pressure (IOP) through a dual mechanism of action.[1][2] Beyond its established efficacy in IOP reduction, emerging evidence suggests that LBN may also positively modulate ocular hemodynamics, a critical factor in the pathophysiology of glaucoma.[1][3] This guide synthesizes key experimental findings, details the methodologies of pivotal studies, and illustrates the underlying signaling pathways.
Mechanism of Action: A Dual-Pronged Approach
This compound is a prodrug that, upon topical administration to the eye, is metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[4] This dual composition targets both the uveoscleral and trabecular meshwork outflow pathways to reduce IOP, and the nitric oxide component offers potential ancillary benefits to ocular circulation.
-
Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid binds to the prostaglandin F (FP) receptor, which is expressed in the ciliary muscle and trabecular meshwork. Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle. This remodeling, involving the upregulation of matrix metalloproteinases (MMPs), increases the interstitial spaces within the ciliary muscle, thereby enhancing aqueous humor outflow through the uveoscleral pathway.
-
Nitric Oxide (NO): The butanediol mononitrate component releases nitric oxide, a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the trabecular meshwork, which increases the conventional outflow of aqueous humor. Furthermore, the vasodilatory effect of NO is crucial for the regulation of ocular blood flow.
The interplay between the prostaglandin and nitric oxide pathways may offer synergistic effects on ocular health. While latanoprost acid primarily influences aqueous outflow dynamics through tissue remodeling, the NO-mediated vasodilation can directly impact the perfusion of critical ocular structures like the optic nerve head and retina.
Signaling Pathways
The distinct mechanisms of this compound's metabolites are depicted in the following signaling pathway diagram.
Comparative Data on Ocular Blood Flow
The following tables summarize quantitative data from studies comparing the effects of this compound and other prostaglandin analogs on various ocular blood flow parameters.
Table 1: Optic Nerve Head (ONH) Blood Flow
| Drug | Parameter | % Change from Baseline (Mean ± SD) | Comparator | Study Population | Measurement Technique | Reference |
| This compound 0.024% | ONH Blood Volume | Increased >100% (2.18-fold increase) | Latanoprost 0.005% | Healthy Volunteers | Multichannel Spectroscopic Reflectometry | |
| This compound 0.024% | ONH Oxygen Saturation | +4% | Latanoprost 0.005% | Healthy Volunteers | Multichannel Spectroscopic Reflectometry | |
| Latanoprost 0.005% | ONH Blood Volume | Significant increase at 60 & 90 min | Baseline | Healthy Volunteers | Multichannel Spectroscopic Reflectometry | |
| Tafluprost 0.0015% | ONH Blood Flow (SBR) | +11.9% | Baseline | Rabbits | Laser Speckle Flowgraphy | |
| Latanoprost 0.005% | ONH Blood Flow (SBR) | +7.2% | Baseline | Rabbits | Laser Speckle Flowgraphy | |
| Travoprost 0.004% | ONH Blood Flow (SBR) | +6.7% | Baseline | Rabbits | Laser Speckle Flowgraphy |
SBR: Squared Blur Rate, an index of blood flow velocity.
Summary: In a head-to-head comparison with latanoprost in healthy subjects, this compound demonstrated a significantly greater increase in both optic nerve head blood volume and oxygen saturation. Studies in animal models also suggest that various prostaglandin analogs can increase ONH blood flow, with tafluprost showing a slightly greater effect than latanoprost and travoprost.
Table 2: Retinal Blood Flow
| Drug | Parameter | % Change from Baseline (Mean ± SD) | Comparator | Study Population | Measurement Technique | Reference |
| This compound 0.024% | Macular Vessel Density | +0.76% | Timolol 0.5% | OAG & OHT Patients | OCT-A | |
| Timolol 0.5% | Macular Vessel Density | No significant change | Baseline | OAG & OHT Patients | OCT-A | |
| Travoprost 0.004% | Central Retinal Artery Resistive Index | -14.3% (from 0.7 to 0.6) | Baseline | POAG & OHT Patients | Color Doppler Ultrasound | |
| Latanoprost 0.005% | Ophthalmic Artery Resistive Index | -14.3% (from 0.7 to 0.6) | Baseline | POAG & OHT Patients | Color Doppler Ultrasound | |
| Bimatoprost 0.03% | Retrobulbar Hemodynamics | No significant change | Baseline | POAG & OHT Patients | Color Doppler Ultrasound |
OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; POAG: Primary Open-Angle Glaucoma; OCT-A: Optical Coherence Tomography Angiography.
Summary: this compound was shown to significantly increase macular vessel density in patients with open-angle glaucoma and ocular hypertension, an effect not observed with timolol. In a separate study, both travoprost and latanoprost demonstrated improvements in retrobulbar hemodynamics by reducing the resistive index in the central retinal and ophthalmic arteries, respectively, while bimatoprost did not show a significant effect on these parameters.
Table 3: Choroidal and Pulsatile Ocular Blood Flow
| Drug | Parameter | Finding | Comparator | Study Population | Measurement Technique | Reference |
| Latanoprost 0.005% | Choroidal Blood Flow Regulation | Improved regulation during changes in OPP | Placebo | Healthy Volunteers | Laser Doppler Flowmetry | |
| Travoprost 0.004% | Pulsatile Ocular Blood Flow (pOBF) | ~50% increase from baseline | Latanoprost 0.005% | POAG Patients | Ocular Blood Flow Tonograph | |
| Latanoprost 0.005% | Pulsatile Ocular Blood Flow (pOBF) | ~50% increase from baseline | Travoprost 0.004% | POAG Patients | Ocular Blood Flow Tonograph |
OPP: Ocular Perfusion Pressure; POAG: Primary Open-Angle Glaucoma.
Summary: Latanoprost has been shown to improve the regulation of choroidal blood flow in response to changes in ocular perfusion pressure. Both travoprost and latanoprost have been found to significantly increase pulsatile ocular blood flow in patients with primary open-angle glaucoma.
Experimental Protocols
Measurement of Optic Nerve Head Blood Flow (Multichannel Spectroscopic Reflectometry)
This protocol is based on the methodology used in the study comparing this compound and Latanoprost.
-
Participant Recruitment: Healthy volunteers with no history of ocular or systemic disease that could affect ocular blood flow.
-
Study Design: A prospective, double-blind, crossover study.
-
Baseline Measurements: On day 1, baseline optic nerve head capillary blood volume (ONHvol) and oxygen saturation (ONHSaO2) are measured over a 2-hour period.
-
Treatment Phase 1: Participants are randomized to receive either this compound 0.024% or Latanoprost 0.005% once daily in one eye for 7 days.
-
Post-Treatment Measurements 1: After the 7-day treatment period, ONHvol and ONHSaO2 are remeasured at 60, 90, and 120 minutes post-instillation.
-
Washout Period: A 30-day washout period is implemented.
-
Crossover and Treatment Phase 2: Participants are crossed over to the alternate treatment for a 7-day period.
-
Post-Treatment Measurements 2: ONHvol and ONHSaO2 are measured again at the same time points as in the first phase.
-
Data Analysis: The Friedman test is used to determine significant differences from baseline, and Conover post-hoc analysis is used for between-group comparisons.
Measurement of Retinal Vessel Density (Optical Coherence Tomography Angiography - OCT-A)
This protocol is based on the methodology from the study comparing this compound and Timolol.
-
Participant Recruitment: Patients with open-angle glaucoma or ocular hypertension, and a control group of healthy subjects.
-
Study Design: A randomized, single-center, crossover clinical trial.
-
Treatment Phase 1: Subjects are randomized to receive either this compound 0.024% once daily or Timolol 0.5% twice daily in both eyes for 4 weeks.
-
Imaging Protocol: OCT-A scans of the optic nerve head and macula are performed at baseline and after the 4-week treatment period. A 6x6 mm scan pattern is used for the macula.
-
Washout Period: A 2-week washout period.
-
Crossover and Treatment Phase 2: Subjects are switched to the alternate medication for a 4-week period.
-
Imaging Protocol 2: OCT-A scans are repeated after the second treatment phase.
-
Data Analysis: Vessel density (VD) is calculated as the percentage of the area occupied by blood vessels in the en face OCT angiogram. Changes in macular and peripapillary VD are compared between treatment groups and baseline.
Experimental Workflow Diagram
Conclusion
The available evidence indicates that this compound has a beneficial effect on ocular blood flow, particularly in the optic nerve head and macular regions. Its unique dual mechanism, combining the established effects of a prostaglandin analog with the vasodilatory properties of nitric oxide, provides a strong rationale for these observations. Direct comparative studies show LBN's superiority over latanoprost in enhancing ONH blood volume and oxygenation. While direct comparisons with other prostaglandin analogs like travoprost and bimatoprost on ocular blood flow are currently lacking, indirect evidence suggests that most prostaglandin analogs have some positive impact on ocular hemodynamics.
For researchers and drug development professionals, these findings highlight the potential of LBN as a therapeutic agent that not only manages IOP but may also address the vascular component of glaucomatous optic neuropathy. Further large-scale, long-term clinical trials are warranted to directly compare the effects of this compound with other leading prostaglandin analogs on a comprehensive range of ocular blood flow parameters and to elucidate the clinical significance of these hemodynamic changes in slowing the progression of glaucoma.
References
- 1. This compound: the first nitric oxide-donating antiglaucoma medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review [frontiersin.org]
- 4. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Latanoprostene Bunod and Other Prostaglandin Analogs in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Latanoprostene Bunod (LBN), a nitric oxide (NO)-donating prostaglandin analog, with other conventional prostaglandin analogs (PGAs) such as latanoprost, travoprost, and bimatoprost for the treatment of open-angle glaucoma and ocular hypertension. The information is intended to support research, clinical development, and scientific understanding of these therapeutic agents.
Mechanism of Action: A Dual Approach to Intraocular Pressure Reduction
Prostaglandin analogs are a cornerstone in the management of glaucoma, primarily by enhancing the uveoscleral outflow of aqueous humor. This compound distinguishes itself through a novel dual mechanism of action that targets both the uveoscleral and the trabecular meshwork outflow pathways.[1][2][3]
Upon topical administration, LBN is rapidly hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[1][2]
-
Latanoprost Acid: As a prostaglandin F2α analog, latanoprost acid acts as a selective agonist of the FP receptor in the ciliary muscle. This agonism leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.
-
Butanediol Mononitrate: This moiety releases nitric oxide (NO), a potent signaling molecule. NO activates the soluble guanylate cyclase (sGC) pathway in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade results in the relaxation of the trabecular meshwork and an increase in the conventional aqueous humor outflow.
This dual mechanism of action provides a more comprehensive approach to lowering intraocular pressure (IOP) compared to conventional PGAs that predominantly act on the uveoscleral pathway.
Signaling Pathways
The distinct signaling pathways of this compound and conventional prostaglandin analogs are illustrated below.
Comparative Efficacy: Intraocular Pressure Reduction
Clinical trials have demonstrated the robust IOP-lowering efficacy of this compound. The following tables summarize the key findings from pivotal studies.
Table 1: this compound vs. Latanoprost and Timolol (Mean IOP Reduction)
| Study | Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction at Day 28 (mmHg) | P-value vs. Latanoprost | P-value vs. Timolol |
| VOYAGER | LBN 0.024% | 26.5 | 9.0 | 0.005 | N/A |
| Latanoprost 0.005% | 26.2 | 7.8 | - | N/A | |
| APOLLO (3 months) | LBN 0.024% | 26.7 | 8.5 | N/A | <0.001 |
| Timolol 0.5% | 26.5 | 7.3 | N/A | - | |
| LUNAR (3 months) | LBN 0.024% | 26.6 | 8.4 | N/A | ≤0.034 |
| Timolol 0.5% | 26.4 | 7.3 | N/A | - | |
| JUPITER (12 months) | LBN 0.024% | 19.6 | 5.2 (at week 52) | N/A | N/A |
Data from the VOYAGER, APOLLO, LUNAR, and JUPITER studies.
Table 2: Head-to-Head Comparison of Conventional Prostaglandin Analogs (Mean IOP Reduction)
| Study | Treatment Group | Baseline Mean IOP (mmHg) | Mean IOP Reduction at 12 Weeks (mmHg) | P-value |
| Parrish et al. | Latanoprost 0.005% | 25.7 | 8.6 | 0.128 (among all groups) |
| Bimatoprost 0.03% | 25.7 | 8.7 | ||
| Travoprost 0.004% | 25.5 | 8.0 | ||
| Noecker et al. | Bimatoprost 0.03% (switched from Latanoprost) | 19.4 | 2.1 (additional reduction) | 0.024 (vs. Travoprost) |
| Travoprost 0.004% (switched from Latanoprost) | 19.5 | 1.4 (additional reduction) |
Data from Parrish et al. and Noecker et al. clinical trials.
A network meta-analysis of 106 randomized controlled trials indicated that this compound numerically outperformed latanoprost and travoprost in IOP reduction and was similar to bimatoprost 0.01%.
Comparative Safety and Tolerability
The safety profile of this compound is comparable to that of other prostaglandin analogs, with ocular adverse events being the most commonly reported.
Table 3: Incidence of Common Ocular Adverse Events (%)
| Adverse Event | This compound 0.024% (APOLLO/LUNAR Pooled) | Latanoprost 0.005% (Parrish et al.) | Bimatoprost 0.03% (Parrish et al.) | Travoprost 0.004% (Parrish et al.) | Timolol 0.5% (APOLLO/LUNAR Pooled) |
| Conjunctival Hyperemia | 5.9 | 49.3 | 68.4 | 58.0 | 1.8 |
| Eye Irritation | <5 | 14.7 | 20.6 | 13.8 | <5 |
| Eye Pain | <5 | 7.4 | 12.5 | 6.5 | <5 |
| Eyelash Growth | 16.2 (JUPITER) | N/A | N/A | N/A | N/A |
| Iris Hyperpigmentation | 3.8 (JUPITER) | N/A | N/A | N/A | N/A |
Data from the APOLLO, LUNAR, JUPITER, and Parrish et al. studies. Note that the incidence of hyperemia in the Parrish et al. study was investigator-graded and may not be directly comparable to the spontaneously reported rates in the LBN trials.
A meta-analysis of 13 randomized clinical trials concluded that latanoprost was associated with a lower incidence of conjunctival hyperemia compared to both travoprost and bimatoprost.
Experimental Protocols
Measurement of Aqueous Humor Outflow Facility
Objective: To quantify the rate of aqueous humor drainage through the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.
Methodology: Tonography
-
Principle: Tonography measures the decay in intraocular pressure over a set period when a constant weight is applied to the cornea. The rate of pressure decay is proportional to the facility of aqueous humor outflow.
-
Procedure (as per typical clinical research protocols):
-
The subject is placed in a supine position.
-
The cornea is anesthetized with a topical anesthetic (e.g., proparacaine 0.5%).
-
A calibrated electronic Schiøtz or pneumatonometer with a known weight is placed on the central cornea for a duration of 2 to 4 minutes.
-
The intraocular pressure is continuously recorded throughout the measurement period.
-
The outflow facility (C) is calculated using the Friedenwald formula, which relates the change in ocular volume to the change in IOP. The formula is: C = (ΔV/t) / (P_avg - P_o), where ΔV is the change in ocular volume, t is the duration of tonography, P_avg is the average IOP during tonography, and P_o is the initial IOP.
-
In Vitro Assessment of Trabecular Meshwork Cell Contractility
Objective: To evaluate the effect of pharmacological agents on the contractile properties of human trabecular meshwork (HTM) cells, a key function in regulating conventional outflow.
Methodology: Collagen Gel Contraction Assay
-
Cell Culture:
-
Primary HTM cells are isolated from human donor corneoscleral rims.
-
The tissue is dissected to expose the trabecular meshwork, which is then minced and placed in a culture dish with DMEM supplemented with fetal bovine serum and antibiotics.
-
Cells are allowed to migrate from the tissue explants and are subcultured upon reaching confluence.
-
-
Gel Contraction Assay:
-
HTM cells are suspended in a solution of type I collagen.
-
The cell-collagen mixture is polymerized in a 24-well plate to form a 3D gel matrix.
-
The gels are detached from the well sides to allow for free contraction.
-
The test compound (e.g., a ROCK inhibitor or a prostaglandin analog) is added to the culture medium.
-
The diameter of the collagen gel is measured at regular intervals over 24-48 hours.
-
The degree of gel contraction is calculated as the percentage decrease in gel area from the initial size.
-
Western Blot Analysis of Rho-Associated Kinase (ROCK) Activation
Objective: To determine the effect of a compound on the activation of the ROCK signaling pathway, which is crucial for regulating trabecular meshwork cell contractility.
Methodology:
-
Cell Treatment and Lysis:
-
Cultured HTM cells are treated with the test compound for a specified duration.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain (MLC).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for evaluating the efficacy of IOP-lowering drugs and the logical relationship between the different prostaglandin analogs.
References
- 1. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencellonline.com [sciencellonline.com]
- 3. Bimatoprost versus latanoprost in lowering intraocular pressure in glaucoma and ocular hypertension: results from parallel-group comparison trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Latanoprostene Bunod
This guide provides crucial safety and logistical information for laboratory professionals handling Latanoprostene Bunod. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves | To prevent skin contact, as the substance can cause skin irritation.[1][2] |
| Skin & Body Protection | Impervious clothing / Laboratory coat | To protect against accidental spills and skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | To avoid inhalation of dust or aerosols, especially when handling the pure form. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. |
Operational and Disposal Plans
Safe handling and disposal of this compound require strict adherence to established protocols to minimize risk and environmental impact.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.
-
During Handling: Avoid all direct contact with the substance. Do not inhale, ingest, or allow contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Unopened bottles should be stored under refrigeration at 2°C to 8°C. Once opened, the bottle may be stored at 2°C to 25°C for up to 8 weeks.
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing full personal protective equipment, contain the spill using an inert, liquid-binding absorbent material such as diatomite or universal binders. Prevent the spill from entering drains or water courses.
-
Cleanup: Collect the absorbed material and decontaminate surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of the contaminated material as hazardous waste according to institutional and local regulations.
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Product: Dispose of unused or expired this compound in accordance with local, state, and federal regulations for chemical waste. For specific guidance, consult your institution's environmental health and safety office. The general recommendation for non-flushable medicines is to mix them with an unappealing substance (like dirt or cat litter), place the mixture in a sealed plastic bag, and dispose of it in the trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
